2-Cyclopentylpropanoic acid
Description
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Properties
IUPAC Name |
2-cyclopentylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKLEOOKNOIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-22-0 | |
| Record name | 2-cyclopentylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylpropanoic Acid
Introduction: A Scaffold of Latent Potential in Medicinal Chemistry
2-Cyclopentylpropanoic acid, a substituted carboxylic acid featuring a five-membered aliphatic ring, represents a versatile yet underexplored molecular scaffold. While its structural isomer, 3-cyclopentylpropanoic acid (cypionic acid), is well-established in pharmaceutical formulations for creating long-acting ester prodrugs, the unique properties endowed by the cyclopentyl moiety at the C2 position offer distinct steric and electronic characteristics.[1] The presence of a chiral center and the lipophilic nature of the cyclopentyl group make this molecule a compelling building block for drug discovery, particularly in the fields of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesics.[2][3]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers and drug development professionals seeking to leverage this scaffold in the design of next-generation therapeutics. We will delve into its spectroscopic signature, proven synthetic routes, characteristic reactions, and its role as a key intermediate in modulating critical biological pathways.
Physicochemical and Structural Properties
The core structure consists of a propanoic acid backbone with a cyclopentyl ring attached to the alpha-carbon (C2). This arrangement confers specific physical properties that are critical for its handling, reaction kinetics, and behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [2][4] |
| Molecular Weight | 142.20 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 7028-22-0 | [4] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | 128–132°C (at reduced pressure) | [2] |
| Density | ~1.02 g/cm³ (estimated) | [2] |
| pKa | ~4.8 (estimated, typical for carboxylic acids) | [2] |
| Solubility | Miscible in organic solvents; low water solubility | [2] |
The limited water solubility is a direct consequence of the hydrophobic cyclopentyl group, while the carboxylic acid moiety provides a site for hydrogen bonding and enables a wide range of chemical transformations.[2][5]
Spectroscopic Analysis and Characterization
While experimental spectra for this compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. The following analysis is based on established principles and comparison with structurally similar compounds.
Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)
-
-COOH Proton: A broad singlet is expected far downfield, typically between 10.0-13.0 ppm .
-
α-Proton (C H-COOH): A multiplet (likely a quartet or complex multiplet) around 2.2-2.6 ppm , coupled to the adjacent methyl protons and the methine proton on the cyclopentyl ring.
-
Cyclopentyl Protons: A series of complex multiplets between 1.2-2.0 ppm . The proton on the carbon attached to the propanoic acid chain would be the most downfield in this group.
-
β-Protons (C H₃): A doublet at approximately 1.1-1.3 ppm , resulting from coupling with the α-proton.
Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (-C OOH): The least shielded carbon, appearing at ~175-185 ppm .
-
α-Carbon (-C H-COOH): Expected in the range of 40-50 ppm .
-
Cyclopentyl Carbons: A set of peaks between 25-45 ppm . The carbon directly attached to the propanoic acid chain will be the most downfield of this group.
-
Methyl Carbon (-C H₃): The most shielded carbon, appearing at ~15-20 ppm .
Predicted IR (Infrared) Spectrum
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclopentyl and methyl groups.
-
C=O Stretch: A very strong, sharp absorption band at ~1700-1725 cm⁻¹ , indicative of the carbonyl group in the carboxylic acid.
-
C-O Stretch / O-H Bend: Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ and ~1400-1440 cm⁻¹ .
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): A peak at m/z = 142 , corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent peak at m/z = 97 , resulting from the loss of the carboxyl group (-COOH, 45 Da). Another significant fragmentation would be the loss of the cyclopentyl group, leading to a fragment at m/z = 73 .
Synthesis and Purification
The industrial synthesis of related compounds often employs scalable, cost-effective methods. A patented one-pot synthesis for the structural isomer, 3-(2-oxocyclopentyl)-propionic acid, provides a robust framework that can be adapted.[6] This method involves a Michael addition, which is a cornerstone of carbon-carbon bond formation.
Workflow for One-Pot Synthesis
Caption: A generalized one-pot synthetic workflow.
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation (Adapted for this compound)
While the above method yields a related precursor, a more direct, though different, synthesis can be adapted from protocols for analogous α,β-unsaturated acids followed by reduction. The Knoevenagel-Doebner condensation provides 2-cyclopentylpropenoic acid, which can then be selectively hydrogenated to yield the target compound.[7]
Part A: Synthesis of 2-Cyclopentylpropenoic Acid
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water has been collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-cyclopentylpropenoic acid can be purified by recrystallization or column chromatography.
Part B: Hydrogenation to this compound
-
Setup: Dissolve the purified 2-cyclopentylpropenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure.
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by its carboxylic acid functional group, making it a prime candidate for conversion into esters, amides, and other derivatives.
Esterification: The Gateway to Prodrugs
The Fischer esterification is a classic and efficient method for converting carboxylic acids into esters, which is particularly relevant for creating prodrugs like testosterone cypionate.[1] The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol.
Caption: Key steps in the Fischer esterification mechanism.
Protocol: Synthesis of Ethyl 2-Cyclopentylpropanoate
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting ethyl ester can be purified by fractional distillation.
Applications in Drug Development and Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for targeting key enzymes and receptors involved in pain and inflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX Inhibition
Many successful NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropionic acid class (profens).[8] The propionic acid moiety is crucial for their mechanism of action, which involves inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The carboxylic acid group of NSAIDs typically forms a critical salt bridge interaction with a key arginine residue (Arg120) in the active site of the COX enzyme, mimicking the substrate.[9] By replacing the aryl group with a cyclopentyl ring, novel profen analogues can be developed with potentially altered selectivity, potency, and metabolic stability.
Caption: Inhibition of the COX pathway by NSAIDs.
Novel Analgesics via NaV1.7 Channel Inhibition
Recent groundbreaking research has identified cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[3] This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) are unable to feel pain.[10][11] NaV1.7 is preferentially expressed in sensory neurons and plays a critical role in the transmission of pain signals. Inhibitors containing a carboxylic acid group are predicted to form a key electrostatic interaction within the channel's voltage-sensing domain.[10] The cyclopentyl scaffold provides an ideal framework for optimizing potency and pharmacokinetic properties, offering a promising, non-opioid approach to pain management.
Caption: Mechanism of NaV1.7 channel blockade for analgesia.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Avoid inhalation of vapors or mist.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is more than just a structural isomer of a common pharmaceutical excipient. It is a chiral building block with significant untapped potential. Its unique combination of a reactive carboxylic acid handle and a metabolically stable, lipophilic cyclopentyl group makes it an attractive starting point for the synthesis of novel therapeutics. From developing new NSAIDs with improved profiles to pioneering non-opioid analgesics targeting the NaV1.7 channel, the chemical properties of this scaffold provide a solid foundation for innovation in drug discovery. As research continues to uncover the nuanced roles of cycloalkane moieties in molecular recognition and pharmacology, this compound is poised to become an increasingly important tool for medicinal chemists.
References
- 1. 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopentylpropionic acid CAS#: 140-77-2 [m.chemicalbook.com]
- 3. 3-Cyclopentylpropionic acid 98 140-77-2 [sigmaaldrich.com]
- 4. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 111610050 [thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. labproinc.com [labproinc.com]
- 9. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 10. 3-Cyclopentylpropionic acid - Safety Data Sheet [chemicalbook.com]
- 11. 2-Propylpentanoic acid(99-66-1) 13C NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to 2-Cyclopentylpropanoic Acid
This guide provides an in-depth analysis of 2-Cyclopentylpropanoic acid, a significant molecule in organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, structure, synthesis, and potential applications, grounded in authoritative scientific principles.
Chemical Identity and Structure
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For carboxylic acids, the IUPAC system assigns the highest nomenclature priority to the carboxyl group (-COOH).[1]
The name "this compound" is derived as follows:
-
Parent Chain : The longest carbon chain containing the carboxyl group is a three-carbon chain, making it a derivative of propane. Replacing the "-e" with "-oic acid" gives "propanoic acid".[2]
-
Numbering : The carbon atom of the carboxyl group is always assigned the number 1 position.[2]
-
Substituent : A cyclopentyl group is attached to the second carbon of the propanoic acid chain.
Therefore, the correct IUPAC name for the compound is This compound .[3]
The chemical structure consists of a propanoic acid backbone with a five-membered cyclopentane ring attached to the alpha-carbon (the carbon adjacent to the carboxyl group).
Key Structural Identifiers:
-
Molecular Formula : C₈H₁₄O₂[3]
-
Molecular Weight : 142.20 g/mol [3]
-
CAS Number : 7028-22-0[3]
-
Canonical SMILES : CC(C1CCCC1)C(=O)O[3]
-
InChI : InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)[3]
Below is a DOT script generating the 2D chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, reaction design, and application in drug formulation. The cyclopentyl group introduces lipophilicity, while the carboxylic acid moiety provides a site for polar interactions and chemical reactions.[4]
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid | [5] |
| Boiling Point | 119-119.5 °C (at 8 Torr) | [6] |
| Density | ~1.019 g/cm³ | [6] |
| pKa (Predicted) | 4.84 ± 0.10 | [6] |
| Solubility | Low water solubility; miscible with organic solvents | [5] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes. A common and scalable industrial method involves a one-pot reaction starting from cyclopentanone.[5]
One-Pot Synthesis from Cyclopentanone
This patented method provides an efficient route with high yields.[5][7] The process involves three key steps:
-
Enamine Formation : Cyclopentanone reacts with a secondary amine, such as morpholine, to form a nucleophilic enamine intermediate.[5]
-
Michael Addition : The enamine then undergoes a Michael addition reaction with an acrylate ester.[5]
-
Hydrolysis : The resulting ester is hydrolyzed under basic conditions to yield the final 3-(2-oxocyclopentyl)-propionic acid, which can be further processed.[5][7] While this patented method is for a related compound, similar principles can be applied. A more direct synthesis for this compound would involve different starting materials.
A general workflow for a laboratory-scale synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Analysis
-
¹H NMR : Protons on the cyclopentyl ring would appear as a complex multiplet. The proton at the C2 position would be a multiplet coupled to the methyl protons and the cyclopentyl proton. The methyl group protons would appear as a doublet. The carboxylic acid proton would be a broad singlet, typically downfield.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid would be the most downfield signal. The C2 carbon and the carbons of the cyclopentyl ring would appear in the aliphatic region. The methyl carbon would be the most upfield signal.
-
IR Spectroscopy : A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group would be present around 1700 cm⁻¹.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]
Pharmaceutical Intermediates
The cycloalkane structure can enhance the metabolic stability of active pharmaceutical ingredients (APIs).[5] This makes it a useful building block in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs.[5] The related compound, 3-cyclopentylpropionic acid (cypionic acid), is notably used in the production of testosterone cypionate.[8]
Chiral Building Blocks
The C2 carbon of this compound is a chiral center. The separated enantiomers, such as the (R)-enantiomer, can serve as critical chiral building blocks for the synthesis of optically pure compounds, which is often a requirement for modern pharmaceuticals to ensure target specificity and reduce side effects.[5]
Agrochemicals
Derivatives of cyclopentylpropanoic acid have also found applications in the agrochemical sector. For instance, certain formulations have been patented for their use as insect repellents.[5]
The integration of such building blocks into drug discovery pipelines is a key strategy for developing novel therapeutics.
Caption: Logical flow from core compound to diverse applications.
Conclusion
This compound is a molecule with a well-defined structure and significant potential as a synthetic intermediate. Its straightforward IUPAC nomenclature belies its utility in the creation of complex and valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage its structural features in their development programs.
References
- 1. Naming Carboxylic Acids | Process & Examples | Study.com [study.com]
- 2. IUPAC Nomenclature of Carboxylic Acids [moodle.tau.ac.il]
- 3. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound (7028-22-0) for sale [vulcanchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
Introduction: The Strategic Role of 2-Cyclopentylpropanoic Acid in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopentylpropanoic Acid
This compound (CAS No. 7028-22-0) is a chiral carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a cyclopentyl ring adjacent to the propanoic acid's stereocenter, offers a unique combination of lipophilicity and metabolic stability. In drug development, the incorporation of cycloalkane structures like cyclopentyl is a well-established strategy to enhance the metabolic stability of active pharmaceutical ingredients (APIs) by sterically shielding otherwise labile positions from enzymatic degradation[1]. The (R)-enantiomer, in particular, serves as a valuable chiral building block for the synthesis of complex molecules such as prostaglandin analogs[1].
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, explaining the scientific rationale behind the analytical methods used for its characterization and the implications of these properties for research and development applications. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently apply these methods to generate reliable and reproducible data.
Molecular and Physicochemical Overview
The fundamental identity and key physicochemical parameters of a compound are the cornerstones of its scientific profile. These values dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 7028-22-0 | [2] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| Canonical SMILES | CC(C1CCCC1)C(=O)O | [1][2] |
| InChI Key | HXUKLEOOKNOIJM-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties
The following table summarizes the most critical physicochemical data for this compound. It is important to note that while some experimental data is available, many parameters for this specific, non-commodity chemical are based on high-quality computational predictions, which are invaluable for guiding experimental design.
| Property | Value | Method | Source |
| Physical State | Colorless to pale yellow liquid | Presumed at 25 °C | [1] |
| Boiling Point | 119 - 119.5 °C | Experimental (at 8 Torr) | [3] |
| Density | 1.019 g/cm³ | Experimental (at 0 °C) | [3] |
| pKa | ~4.84 | Predicted | [3] |
| LogP (Octanol/Water) | ~1.9 - 2.5 | Predicted/Computed | [2][3] |
| Water Solubility | Low / Insoluble | Qualitative | [1] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a compound is a prerequisite for any scientific study. This section details the expected spectroscopic fingerprint of this compound based on its molecular structure and established principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
δ 10-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
-
δ 2.2-2.5 ppm (1H, multiplet/quartet): This signal corresponds to the alpha-proton on the propanoic acid chain (-CH -COOH), which is adjacent to the chiral center. It would likely appear as a quartet if coupled only to the methyl group, but coupling to the methine proton on the cyclopentyl ring will result in a more complex multiplet.
-
δ 1.0-1.2 ppm (3H, doublet): This signal represents the three protons of the methyl group (-CH₃). It appears as a doublet due to spin-spin coupling with the adjacent alpha-proton.
-
δ 1.3-2.0 ppm (~9H, multiplets): These overlapping signals arise from the nine protons on the cyclopentyl ring. The methine proton (-CH -) attached to the propanoic acid chain will be the most downfield within this region, while the eight methylene protons (-CH₂-) will produce a complex series of multiplets.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom.
-
δ ~175-185 ppm: Carbonyl carbon of the carboxylic acid (-C OOH).[4]
-
δ ~45-55 ppm: Alpha-carbon of the propanoic acid chain (-C H-COOH).
-
δ ~40-50 ppm: Methine carbon of the cyclopentyl ring.
-
δ ~25-35 ppm: Methylene carbons of the cyclopentyl ring.
-
δ ~15-20 ppm: Methyl carbon (-C H₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
-
3300-2500 cm⁻¹ (strong, very broad): This is the hallmark of a carboxylic acid, corresponding to the O-H stretching vibration of the hydrogen-bonded dimer.[5]
-
3000-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl and propanoic acid alkyl portions.[6]
-
~1710 cm⁻¹ (strong, sharp): This intense absorption is characteristic of the C=O (carbonyl) stretching vibration of a saturated, aliphatic carboxylic acid.[7]
-
~1320-1210 cm⁻¹ (medium): C-O stretching vibration.
-
~950-910 cm⁻¹ (medium, broad): Out-of-plane O-H bend, another characteristic feature of a carboxylic acid dimer.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern.
-
Molecular Ion (M⁺•): A peak at m/z = 142, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the instability of the molecular ion.
-
Key Fragments:
-
m/z = 127 (M-15): Loss of a methyl radical (•CH₃).
-
m/z = 97 (M-45): Loss of the carboxyl radical (•COOH), a very common fragmentation for carboxylic acids.[8]
-
m/z = 73: This could correspond to the [CH(CH₃)COOH]⁺ fragment from cleavage of the bond between the cyclopentyl ring and the propanoic acid chain.
-
m/z = 69: A prominent peak corresponding to the cyclopentyl cation [C₅H₉]⁺.
-
m/z = 45: The [COOH]⁺ fragment.
-
Core Experimental Protocols
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol: Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. This profoundly impacts solubility, lipophilicity, and receptor binding. Potentiometric titration is the gold-standard method for its determination due to its high precision and direct measurement of pH changes upon addition of a titrant.
Step-by-Step Methodology:
-
Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10). Prepare a ~1 mM solution of this compound in water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M. Purge the solution with nitrogen gas for 10-15 minutes to eliminate dissolved CO₂.[9][10]
-
Titration: Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized ~0.1 M NaOH solution.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the value along with the total volume of titrant added. Continue this process until the pH reaches ~12.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. Calculate the first derivative of this curve (ΔpH/ΔV) to precisely locate the equivalence point, which corresponds to the peak of the derivative curve. The pH at the volume corresponding to half of the equivalence point is the pKa of the acid. Perform the titration in triplicate to ensure reproducibility.[11]
Protocol: Determination of Aqueous Solubility by Shake-Flask Method
Causality: Aqueous solubility is a master variable in drug development, directly affecting absorption and bioavailability. The shake-flask method, recommended by the OECD, is the definitive technique for determining thermodynamic equilibrium solubility. It ensures that the aqueous phase is fully saturated with the compound, providing a true measure of its intrinsic solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to disturb the solid pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV (see Protocol 3.3). Compare the result against a calibration curve prepared with known concentrations of the compound to determine its solubility.
Protocol: HPLC-UV Method for Purity and Quantification
Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for assessing purity and quantifying compounds. A reversed-phase method is ideal for a molecule like this compound, separating it from potential impurities based on its hydrophobicity. UV detection is suitable as the carboxylic acid group provides a chromophore, albeit a weak one, detectable at low wavelengths.
Step-by-Step Methodology:
-
System Configuration:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid (to suppress ionization of the carboxylic acid, ensuring good peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 210 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run a gradient elution, for example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures that any impurities with different polarities are well-separated from the main compound peak.
-
Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
This compound is a molecule with significant, strategically valuable properties for chemical and pharmaceutical development. Its defining features—a chiral center, a metabolically robust cyclopentyl group, and the versatile carboxylic acid handle—make it an important synthetic intermediate. While comprehensive experimental data for this specific compound remains sparse, this guide has established its core physicochemical profile through high-quality computational predictions and outlined the authoritative, field-proven experimental protocols required for its full characterization. By applying the detailed methodologies for spectroscopy, titrimetry, and chromatography described herein, researchers can confidently verify the identity, purity, and critical properties of this compound, enabling its effective use in advancing drug discovery and materials science.
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2-Cyclopentylpropanoic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for 2-cyclopentylpropanoic acid, a valuable building block in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this molecule with confidence.
Molecular Structure and its Spectroscopic Implications
This compound (C₈H₁₄O₂) possesses a chiral center at the alpha-carbon (C2), creating a stereogenic center that influences its biological activity and spectroscopic signature.[1] The molecule's structure, comprising a cyclopentyl ring, a propanoic acid moiety, and a methyl group, dictates a unique set of spectroscopic features that will be explored in detail.
Caption: A diagram illustrating the carbon atom numbering in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methine protons, and the methylene and methyl protons of the cyclopentyl and propanoic acid moieties.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Alpha-Proton (C2-H) | 2.3 - 2.6 | Quartet | 1H |
| Cyclopentyl Methine (C1'-H) | 1.8 - 2.1 | Multiplet | 1H |
| Cyclopentyl Methylene (-CH₂-) | 1.1 - 1.8 | Multiplet | 8H |
| Methyl (-CH₃) | 1.1 - 1.3 | Doublet | 3H |
Causality Behind Predictions:
-
-COOH Proton: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
-
Alpha-Proton: The proton on the alpha-carbon (C2) is adjacent to the electron-withdrawing carbonyl group, shifting it downfield. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
-
Cyclopentyl Protons: The protons on the cyclopentyl ring will appear as a series of complex multiplets due to extensive spin-spin coupling with each other. The methine proton at the point of attachment to the propanoic acid chain will be the most downfield of this group.
-
Methyl Protons: The methyl group protons are coupled to the alpha-proton, leading to a doublet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | 175 - 185 |
| Alpha-Carbon (C2) | 40 - 50 |
| Cyclopentyl Methine (C1') | 40 - 50 |
| Cyclopentyl Methylene (-CH₂) | 25 - 35 |
| Methyl (-CH₃) | 15 - 20 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears significantly downfield.
-
Alpha-Carbon and Cyclopentyl Methine: The alpha-carbon and the methine carbon of the cyclopentyl ring are in a similar chemical environment and are expected to have similar chemical shifts.
-
Cyclopentyl Methylene Carbons: The methylene carbons of the cyclopentyl ring will have chemical shifts in the typical aliphatic range.
-
Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing furthest upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
Causality Behind Predictions:
-
O-H Stretch: The O-H stretch of a carboxylic acid is one of the most characteristic IR absorptions, appearing as a very broad band due to hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.
-
C-H Stretch: The C-H stretches of the cyclopentyl and propanoic acid moieties will appear in the typical aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a variety of fragmentation pathways.
Predicted Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 142.20 g/mol should be observable.
-
Loss of a Methyl Group (-15): Fragmentation of the methyl group would result in a peak at m/z 127.
-
Loss of a Carboxyl Group (-45): Cleavage of the carboxylic acid group would lead to a peak at m/z 97.
-
Loss of a Cyclopentyl Group (-69): Fragmentation of the cyclopentyl ring would result in a peak at m/z 73.
-
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, leading to a fragment at m/z 74.
Caption: A diagram showing the predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the solvent lock signal.
-
Acquire a ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Introduce the sample into the instrument via direct infusion or through a chromatographic system (e.g., GC-MS, LC-MS).
-
Set the mass analyzer to scan over the desired mass range.
-
-
Data Processing:
-
The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Conclusion
References
Theoretical properties of 2-Cyclopentylpropanoic acid
An In-Depth Technical Guide on the Theoretical Properties of 2-Cyclopentylpropanoic Acid
This guide provides a comprehensive examination of the theoretical and computationally predicted properties of this compound (CAS No: 7028-22-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind the numbers, offering insights into how these theoretical properties influence the molecule's potential applications and behavior in biological systems.
Molecular Identity and Physicochemical Foundation
This compound is a carboxylic acid featuring a five-membered cyclopentane ring attached to the second carbon of a propanoic acid chain.[1] This structure, while seemingly simple, imparts specific characteristics crucial for its role as a chemical intermediate and a structural motif in medicinal chemistry. The cyclopentyl group, in particular, is a key feature, often incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability.[1][2]
The foundational step in evaluating any compound for further development is to establish its core physicochemical properties. These parameters, predicted through robust computational models, govern its solubility, permeability, and potential for intermolecular interactions.
| Property | Predicted Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₈H₁₄O₂ | PubChem[3] |
| Molecular Weight | 142.20 g/mol | PubChem[3] |
| SMILES | CC(C1CCCC1)C(=O)O | PubChem[3] |
| InChIKey | HXUKLEOOKNOIJM-UHFFFAOYSA-N | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Predicted pKa | ~4.8 | Vulcanchem[1] |
Expert Insight: The predicted XLogP3-AA value of 2.5 suggests a moderate level of lipophilicity. This is a critical parameter in drug design, indicating that the molecule is likely to possess good membrane permeability without being so lipophilic that it suffers from poor aqueous solubility. The TPSA of 37.3 Ų is well within the range typically associated with good oral bioavailability.[5][6]
Molecular Structure and Computational Analysis
Understanding the three-dimensional structure and electronic distribution of this compound is fundamental to predicting its reactivity and interaction with biological targets. Computational methods like Density Functional Theory (DFT) are employed to model these characteristics.[7]
Caption: 2D structure of this compound highlighting key functional groups.
The carboxylic acid group is the primary site of reactivity, capable of acting as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt.[1] The cyclopentyl ring is relatively inert but provides a rigid, lipophilic scaffold that can influence how the molecule fits into a binding pocket and protects adjacent parts of a larger molecule from metabolic degradation.[2][8]
Predicted Spectroscopic Signature
For any synthesized compound, spectroscopic analysis is essential for structural confirmation. While experimental data is definitive, predicted spectra serve as a crucial reference for researchers. These predictions are generated based on computational analysis of the molecule's interaction with electromagnetic fields.[9][10]
-
¹H NMR (Proton NMR): The spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to overlapping signals from the cyclopentyl ring protons and the propyl chain. A distinct downfield signal, likely a quartet, would correspond to the proton on the carbon alpha to the carboxyl group. The carboxylic acid proton would appear as a broad singlet, typically far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.
-
¹³C NMR (Carbon-13 NMR): A signal at high chemical shift (>170 ppm) is characteristic of the carbonyl carbon in the carboxylic acid. The carbons of the cyclopentyl ring and the propanoic acid chain will appear in the 15-50 ppm range.
-
Infrared (IR) Spectroscopy: A very broad absorption band is predicted in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption is expected around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[11]
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentyl ring.
Predicted Pharmacokinetic (ADMET) Profile
In drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures.[12] In silico models provide valuable first-pass predictions for these properties.[5][13]
Caption: A generalized workflow for predicting ADMET properties using computational models.
| ADMET Parameter | Prediction / Interpretation | Source |
| Absorption | Predicted to have high intestinal absorption based on its physicochemical properties (LogP, TPSA). | General ADMET Principles[12][14] |
| Distribution | Unlikely to readily cross the Blood-Brain Barrier (BBB) due to the polar carboxylic acid group. | General ADMET Principles[6] |
| Metabolism | The cyclopentyl group is expected to confer metabolic stability, making it resistant to degradation pathways that affect linear alkyl chains.[2] | Medicinal Chemistry Principles[2] |
| Toxicity | Predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] No significant alerts for mutagenicity or carcinogenicity are typically found for simple aliphatic carboxylic acids in standard computational models. | PubChem[3] |
Significance in Medicinal Chemistry
The inclusion of small cycloalkane rings, like cyclopentane, is a well-established strategy in drug design.[15][16] These groups serve several key functions:
-
Metabolic Stability: As mentioned, the ring is less susceptible to metabolic enzymes like cytochrome P450s compared to flexible chains.[2]
-
Conformational Rigidity: The ring constrains the geometry of the molecule, which can lock it into a bioactive conformation, thereby increasing binding potency and selectivity for a biological target.[2][8]
-
Improved Physicochemical Properties: Incorporating such a group can fine-tune lipophilicity and other properties to optimize the overall ADMET profile of a drug candidate.
This compound and its close analog, 3-Cyclopentylpropanoic acid (cypionic acid), are used as intermediates and building blocks in the synthesis of a variety of pharmaceutical compounds, most notably in creating ester prodrugs like testosterone cypionate.[17][18] The lipophilicity of the cypionate group allows for the formation of a drug depot after intramuscular injection, leading to a slow and sustained release of the active drug.[17]
Appendix: Theoretical Methodology Protocols
The data presented in this guide is derived from established computational chemistry and cheminformatics protocols. The following outlines a general, self-validating workflow for generating such theoretical predictions.
Protocol 1: Physicochemical and ADMET Property Prediction
-
Input: Obtain the canonical SMILES string for this compound: CC(C1CCCC1)C(=O)O.
-
Platform Selection: Utilize a validated cheminformatics platform such as the PubChem computational property calculator, SwissADME, or pkCSM.[6][12][14]
-
Property Calculation:
-
For properties like LogP, TPSA, and molecular weight, algorithms based on atomic contributions and topological indices are used.[13]
-
For ADMET properties, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models are trained on large datasets of experimentally verified compounds to find correlations between chemical structure and biological effect.[13]
-
-
Data Curation: The output data is compiled and cross-referenced between multiple predictors where possible to ensure consistency.
Protocol 2: Spectroscopic Data Prediction
-
Structure Optimization: The 3D geometry of the molecule is first optimized using a quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).[19]
-
NMR Prediction: The optimized geometry is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane).
-
IR Prediction: A frequency calculation is performed on the optimized structure. The resulting vibrational modes and their intensities are used to generate a theoretical IR spectrum.
-
Validation: Predicted values are compared against known experimental data for structurally similar compounds to gauge the accuracy of the computational method.[10]
References
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- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectral deep learning for prediction and prospective validation of functional groups - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Cyclopentanepropanoic acid [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
- 15. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cypionic acid - Wikipedia [en.wikipedia.org]
- 18. lookchem.com [lookchem.com]
- 19. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopentyl Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2-Cyclopentylpropanoic Acid
Abstract
The cyclopentane ring, a ubiquitous motif in natural products and pharmaceuticals, imparts unique conformational properties that are highly sought after in drug design. This technical guide provides an in-depth exploration of 2-Cyclopentylpropanoic acid, a key building block in the synthesis of important pharmaceutical agents. We will traverse its historical synthesis, delve into modern production methodologies, and elucidate its critical role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule, from its fundamental chemistry to its practical applications.
Introduction: The Significance of the Cyclopentane Moiety
In the vast landscape of organic chemistry and medicinal chemistry, the cyclopentane ring holds a distinct and privileged position. Its non-planar, puckered conformation provides a rigid scaffold that can orient functional groups in precise three-dimensional arrangements, a critical factor for high-affinity interactions with biological targets. Unlike their six-membered cyclohexane counterparts, cyclopentanes can adopt a range of envelope and twist conformations with low energy barriers between them, offering a unique blend of rigidity and conformational flexibility. This inherent structural feature has been exploited by nature in a plethora of bioactive molecules and has been a cornerstone in the design of synthetic drugs. This compound, with its chiral center and reactive carboxylic acid functionality, serves as an exemplary illustration of a versatile cyclopentane-containing building block.
Historical Perspective and Discovery
While a singular, definitive "discovery" of this compound is not prominently documented in the annals of early chemical literature, its synthesis and characterization are rooted in the broader exploration of cyclopentane chemistry that gained momentum in the mid-20th century. One of the earliest comprehensive reports detailing the synthesis of a series of cyclopentane-derived acids, including 2-cyclopentylpropionic acid, was published by Werner Herz in the Journal of the American Chemical Society in 1955. This work focused on the preparation of various cyclopentyl and methylcyclopentyl acids for the purpose of studying their physical properties and chemical behavior.
The synthesis described by Herz and his contemporaries laid the groundwork for future investigations into the utility of such compounds. These early methods, while foundational, often involved multi-step sequences with moderate yields, reflecting the synthetic challenges of the era. The impetus for further research into this compound and its derivatives would later be driven by the burgeoning field of pharmacology and the quest for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7028-22-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 128-132 °C (at reduced pressure) |
| Solubility | Miscible with organic solvents; low solubility in water |
| pKa | ~4.8 |
The molecule's structure, consisting of a hydrophobic cyclopentyl ring and a hydrophilic carboxylic acid group, results in its amphiphilic character. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and salt formation.
Nomenclature Clarification: 2- vs. 3-Cyclopentylpropanoic Acid
It is crucial to distinguish this compound from its isomer, 3-Cyclopentylpropanoic acid (also known as cypionic acid). While structurally similar, the position of the cyclopentyl group on the propanoic acid chain significantly influences their chemical and biological properties.
-
This compound: The cyclopentyl group is attached to the second carbon (alpha-carbon) of the propanoic acid chain. This creates a chiral center.
-
3-Cyclopentylpropanoic acid (Cypionic acid): The cyclopentyl group is attached to the third carbon (beta-carbon) of the propanoic acid chain. This molecule is achiral. Cypionic acid is widely used to create ester prodrugs of steroids, such as testosterone cypionate, to prolong their duration of action.[1]
Synthesis Methodologies: From Classical Approaches to Modern Industrial Processes
The synthesis of this compound has evolved from laboratory-scale preparations to efficient, scalable industrial methods.
Early Synthetic Routes
The mid-20th-century synthesis of 2-cyclopentylpropionic acid, as described in the work of Herz, often involved multi-step procedures. A representative classical approach is outlined below:
Workflow of a Classical Synthesis Approach
Caption: A generalized classical pathway for the synthesis of this compound.
This type of synthesis, while effective for producing small quantities for research, was often hampered by the use of stoichiometric reagents and multiple purification steps, making it less suitable for large-scale production.
Modern Industrial Synthesis: A Patented One-Pot Approach
The demands of the pharmaceutical industry have driven the development of more efficient and cost-effective synthetic routes. A notable example is a patented one-pot synthesis that significantly streamlines the production process.[2]
Key Steps in the Patented Industrial Synthesis:
-
Enamine Formation: Cyclopentanone reacts with morpholine to form a nucleophilic enamine intermediate.
-
Michael Addition: The enamine undergoes a Michael addition to an acrylate ester.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield 3-(2-oxocyclopentyl)-propionic ester, which can then be further processed. Although this patent primarily describes the synthesis of a precursor, the underlying principles are applicable to the generation of the cyclopentylpropanoic acid scaffold.[2][3]
Industrial Synthesis Workflow
Caption: A streamlined one-pot industrial synthesis approach.[2]
Comparison of Synthesis Methodologies
| Feature | Classical Synthesis | Modern Industrial Synthesis |
| Number of Steps | Multiple, sequential | One-pot or few steps |
| Reagents | Often stoichiometric | Catalytic, readily available |
| Yield | Moderate | High (>90%)[3] |
| Scalability | Limited | High |
| Waste Generation | Higher | Lower |
Applications in Drug Development: The NSAID Connection
The primary application of this compound and its derivatives in the pharmaceutical industry is as a key structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2] NSAIDs are a class of drugs that reduce pain, fever, and inflammation.[4]
Mechanism of Action of NSAIDs
The therapeutic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
COX Enzyme Inhibition Pathway
Caption: The mechanism of action of NSAIDs via inhibition of COX enzymes.
By blocking the production of prostaglandins, NSAIDs effectively alleviate the symptoms of inflammation. The cyclopentyl group in NSAIDs derived from this compound often serves to occupy a hydrophobic pocket in the active site of the COX enzyme, enhancing binding affinity and inhibitory potency.
Case Study: Loxoprofen Synthesis
Loxoprofen is a widely used NSAID that belongs to the phenylpropionic acid class.[6] Its structure incorporates a 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid backbone, highlighting the direct relevance of this compound chemistry.
Synthetic Workflow for Loxoprofen
The synthesis of loxoprofen typically starts from precursors that establish the cyclopentanone and phenylpropionic acid moieties.
Caption: A representative synthetic pathway for the NSAID Loxoprofen.[6]
This synthesis underscores the importance of cyclopentanone chemistry, which is closely related to this compound, in the construction of complex pharmaceutical molecules.
Chirality and Enantioselective Separation
The presence of a stereocenter at the second carbon of this compound means that it exists as a pair of enantiomers. In many pharmaceuticals, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects. Therefore, the ability to resolve these enantiomers is of critical importance.
Chiral Resolution Protocol: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. A generalized protocol for the resolution of this compound is provided below. This protocol is a template and may require optimization for specific applications.
Objective: To separate the (R)- and (S)-enantiomers of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column).
-
Mobile phase: A mixture of hexane/isopropanol with a small amount of a chiral selector modifier (e.g., trifluoroacetic acid for normal phase, or a buffer for reversed-phase).
-
Sample: A solution of racemic this compound in the mobile phase.
Methodology:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the sample solution onto the column.
-
Elution: Elute the sample through the column with the mobile phase. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detection: Monitor the eluent using the UV detector at an appropriate wavelength (e.g., 210 nm for the carboxylic acid chromophore).
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.
Expected Outcome: A chromatogram showing two well-resolved peaks, corresponding to the (R)- and (S)-enantiomers of this compound.
Conclusion and Future Outlook
This compound, a seemingly simple molecule, embodies the elegance and utility of the cyclopentane scaffold in modern chemistry. From its early academic synthesis to its role as a cornerstone in the industrial production of vital anti-inflammatory drugs, its journey reflects the evolution of synthetic organic chemistry. The principles of its synthesis and the understanding of its chemical properties continue to be relevant for the development of new chemical entities. As drug discovery moves towards more complex and stereochemically defined molecules, the demand for versatile chiral building blocks like this compound is set to grow. Future research may focus on developing even more efficient and sustainable catalytic methods for its synthesis and exploring its application in the construction of novel therapeutic agents beyond the realm of NSAIDs. The enduring legacy of the cyclopentane ring, exemplified by this compound, is a testament to the power of fundamental chemical structures in advancing science and medicine.
References
- 1. baranlab.org [baranlab.org]
- 2. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Core of 2-Cyclopentylpropanoic Acid: A Technical Guide for Scientific Professionals
An In-depth Exploration of CAS No. 7028-22-0 for Researchers and Drug Development Professionals
Introduction
In the landscape of chemical synthesis and pharmaceutical development, certain molecules, though not always in the spotlight, form the critical backbone of significant innovations. 2-Cyclopentylpropanoic acid, identified by the CAS number 7028-22-0, is one such versatile building block.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug discovery and development.
Core Molecular Characteristics
This compound is a carboxylic acid featuring a cyclopentyl group attached to the second carbon of a propanoic acid chain.[1] This structure imparts a unique combination of hydrophobicity from the cyclopentyl ring and reactivity from the carboxylic acid functional group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 7028-22-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 128–132°C (at reduced pressure) | [1] |
| Solubility | Miscible in organic solvents; low water solubility | [1] |
The lipophilic nature of the cyclopentyl group influences its solubility and how it interacts within biological systems, a key consideration in drug design.[5]
Synthesis and Manufacturing Landscape
The synthesis of this compound can be approached through various routes, with the choice of method often dictated by the desired scale, purity, and stereochemistry.
Established Synthesis Workflow
A common and scalable industrial synthesis involves a one-pot reaction that is both efficient and cost-effective.[1] This process can be broken down into three primary stages:
-
Enamine Formation: The synthesis typically begins with the reaction of cyclopentanone with morpholine to form an enamine intermediate.[1]
-
Michael Addition: This is followed by a Michael addition of an acrylate ester to the enamine.[1]
-
Hydrolysis: The final step is the hydrolysis of the resulting ester to yield this compound.[1]
This one-pot method is advantageous due to its high yield (often exceeding 90%) and simplified procedure.[1][6]
For applications requiring high enantiopurity, such as in the synthesis of specific drug enantiomers, enzymatic resolution or asymmetric synthesis methods are employed.[1]
Applications in Research and Drug Development
The structural motifs present in this compound make it a valuable precursor in several high-value applications, particularly within the pharmaceutical and agrochemical industries.
Pharmaceutical Intermediate
The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] The cyclopentyl group can enhance the metabolic stability of a drug molecule, a desirable trait in drug design.[1] Its derivatives have been explored in the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs.[1]
The carboxylic acid functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.[5]
Chiral Building Block
The stereochemistry of drug molecules is a critical factor in their efficacy and safety. The (R)-enantiomer of this compound is a crucial building block for the synthesis of optically pure compounds, including certain prostaglandin analogs.[1] The ability to selectively synthesize or resolve enantiomers is therefore of paramount importance.
Agrochemicals
Beyond pharmaceuticals, this compound and its derivatives have found use in the agrochemical sector. Notably, it has been investigated for its role in insect repellent formulations.[1]
Analytical Methodologies
The characterization and quality control of this compound and its derivatives rely on robust analytical techniques. High-performance liquid chromatography (HPLC) is a particularly important method, especially for the separation of stereoisomers. A reverse-phase HPLC method has been successfully developed for the separation of two stereoisomers of a derivative of this compound, demonstrating the feasibility of achieving baseline resolution for chiral analysis.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS).[8]
Conclusion
This compound (CAS No. 7028-22-0) is a versatile and valuable chemical intermediate with significant applications in both academic research and industrial drug development. Its unique structural features and reactivity provide a foundation for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and analytical methods is crucial for any scientist or researcher looking to leverage its potential in their work. As the demand for novel therapeutics and specialized chemicals continues to grow, the importance of foundational building blocks like this compound will undoubtedly persist.
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7028-22-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2-CYCLOPENTYL-PROPIONIC ACID [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Introduction: The Significance of the Cyclopentane Scaffold in Drug Discovery
An In-depth Technical Guide to the Biological Activity of 2-Cyclopentylpropanoic Acid Derivatives
The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating potent and selective interactions with proteins and enzymes. This compound and its derivatives capitalize on this structural advantage, combining the cyclopentyl moiety with a reactive propanoic acid chain. This combination has given rise to a diverse range of biological activities, most notably in the realm of inflammation, and serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs). This guide provides a technical overview of the synthesis, mechanisms of action, and experimental evaluation of these versatile compounds.
Physicochemical Properties of the Core Structure
The parent compound, this compound (also known as 3-Cyclopentylpropanoic acid), possesses distinct physicochemical properties that are foundational to its utility. The cyclopentyl group imparts significant lipophilicity, while the carboxylic acid functional group provides a site for a wide array of chemical modifications, such as esterification and amidation.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molar Mass | 142.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 128–132°C (at reduced pressure) | [2] |
| Solubility | Low water solubility; miscible in organic solvents | [2] |
| pKa | ~4.8 | [2] |
Primary Biological Activity: Anti-Inflammatory Effects via COX Inhibition
The most well-documented biological activity of this compound derivatives is their anti-inflammatory action, which mechanistically mirrors that of the widely known 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1]
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][3] By blocking this pathway, these derivatives effectively reduce the inflammatory response. The discovery of two COX isoenzymes, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (induced during inflammation), has guided the development of more selective inhibitors with potentially fewer gastrointestinal side effects.[3]
Caption: The COX pathway and the inhibitory action of NSAID-like compounds.
Therapeutic Innovations: Loxoprofen Derivatives
Research into derivatives has focused on improving safety profiles. For instance, derivatives of loxoprofen, a phenylpropionic acid NSAID, have been synthesized to possess lower membrane permeabilization activity.[4] This property is believed to be linked to a reduction in NSAID-induced gastric lesions, offering a pathway to develop safer anti-inflammatory agents that retain therapeutic efficacy.[4]
Emerging Biological Activities
Beyond inflammation, the structural framework of cyclopentane-containing acids has shown promise in other therapeutic areas.
-
Cytostatic and Antifungal Activity : A related class of compounds, cyclopentenediones (CPDs), which are metabolites found in plants and fungi, have demonstrated a broad spectrum of biological activities, including cytostatic, antifungal, and antibacterial effects.[5][6] This suggests that derivatives of this compound could be explored for similar antiproliferative and anti-infective properties.
-
Neurological Activity : The inclusion of small, strained rings like cyclopropane in related structures has been shown to produce compounds that act as competitive NMDA receptor antagonists, indicating a potential for applications in neuroscience.[1][7]
-
Agrochemicals : A patent highlights the use of blends including cyclohexylpropionic acid, a structurally similar compound, in repellent formulations against insects, achieving a 70-80% reduction in mosquito landings in field trials.[2]
Synthesis and Experimental Protocols
The translation of therapeutic potential into tangible results relies on robust synthetic methods and validated biological assays.
General Synthesis: A One-Pot Approach
An efficient, scalable one-pot synthesis has been developed, achieving yields exceeding 90%.[2][8] The process involves the reaction of cyclopentanone with morpholine to form an enamine, followed by a Michael addition with an acrylate ester and subsequent hydrolysis to yield the final acid.[2]
Caption: Workflow for the one-pot synthesis of this compound.
Another foundational method for creating the five-membered ring is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a cyclic β-keto ester, a key precursor.[1]
Protocol: In Vitro COX Inhibition Assay
To validate the anti-inflammatory activity of newly synthesized derivatives, a COX inhibition assay is essential. The following protocol outlines a common method using a commercial ELISA kit to measure prostaglandin E2 (PGE2) production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reaction buffer
-
Quenching solution (e.g., 1 M HCl)
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the reaction buffer.
-
Enzyme Addition: To the wells of a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a positive control (a known COX inhibitor) and a negative control (vehicle only).
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[1]
-
Termination: Stop the reaction by adding the quenching solution.[1]
-
Quantification: Measure the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer’s instructions.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Summary of Biological Activities
| Derivative Class | Core Structure | Key Biological Activities | Mechanism of Action |
| 2-Arylpropionic Acids | Propionic acid with an aryl group | Anti-inflammatory, Analgesic, Antipyretic | Inhibition of COX enzymes[1] |
| Cyclopentenediones | Cyclopentene with two ketone groups | Anti-inflammatory, Antifungal, Cytostatic | Inhibition of inflammatory mediators[1][5] |
| Loxoprofen Derivatives | Phenylpropionate core | Anti-inflammatory with reduced gastric effects | COX inhibition with low membrane permeabilization[4] |
Conclusion and Future Directions
Derivatives of this compound represent a structurally significant and versatile class of bioactive molecules. Their primary utility as anti-inflammatory agents acting through COX inhibition is well-established and continues to be refined for improved safety and efficacy. The inherent properties of the cyclopentane ring—enhancing metabolic stability and providing a rigid scaffold for functionalization—make this an attractive starting point for drug discovery.
Future research should focus on exploring the full therapeutic potential beyond inflammation. Systematic investigation into their cytostatic, anti-infective, and neurological activities is warranted. Furthermore, leveraging the stereochemical properties of the chiral center in the propanoic acid chain could lead to the development of highly selective and potent enantiopure drugs, expanding the therapeutic landscape for this valuable chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (7028-22-0) for sale [vulcanchem.com]
- 3. Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
2-Cyclopentylpropanoic acid safety and hazards data
An In-depth Technical Guide to the Safety and Hazards of Cyclopentylpropanoic Acid Isomers
Foreword for the Modern Researcher
In the landscape of drug discovery and chemical synthesis, a comprehensive understanding of a reagent's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and innovation. This guide is crafted for the discerning scientist, researcher, and drug development professional who handles novel chemical entities. We move beyond boilerplate safety data sheets to provide a synthesized, in-depth analysis of 2-Cyclopentylpropanoic acid (CAS 7028-22-0) and its structural isomer, 3-Cyclopentylpropanoic acid (CAS 140-77-2). While structurally similar, their known hazard profiles exhibit critical differences, particularly concerning flammability. This document emphasizes a proactive safety culture by elucidating the causal links between chemical properties and handling protocols, empowering you to make informed risk assessments in your critical work.
Chemical Identity and Physicochemical Properties
This compound and its isomer are derivatives of propanoic acid featuring a cyclopentyl group. Their utility as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients makes a clear understanding of their properties essential.
While both are colorless to pale yellow liquids with limited water solubility, a key distinction arises in their known flammability, with significantly more data available for the 3-cyclopentyl isomer.[1][2]
| Property | This compound | 3-Cyclopentylpropanoic acid |
| Synonyms | This compound | 3-cyclopentylpropionic acid, Cyclopentanepropanoic acid |
| CAS Number | 7028-22-0[1][3] | 140-77-2[1][4] |
| Molecular Formula | C₈H₁₄O₂[3] | C₈H₁₄O₂[4] |
| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol |
| Physical State | Liquid[5] | Colorless, clear liquid[1] |
| Boiling Point | Not well-documented | 130 - 132 °C @ 16 hPa[1] |
| Flash Point | No data available | 46 - 47 °C (115 - 117 °F) - closed cup[1] |
| Density | ~1.02 g/cm³ (estimated)[5] | 0.996 g/mL @ 25 °C[1] |
GHS Hazard Identification and Classification: A Tale of Two Isomers
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on available data, both isomers are classified as irritants. However, 3-Cyclopentylpropanoic acid carries the additional, significant hazard of being a flammable liquid.[3][4]
GHS Classification Summary
| Hazard Class | This compound | 3-Cyclopentylpropanoic acid |
| Flammable Liquids | Not Classified (Insufficient Data) | Category 3 [4] |
| Skin Corrosion / Irritation | Category 2[1][3] | Category 2[3][4] |
| Serious Eye Damage / Eye Irritation | Category 2A[1][3] | Category 2[3][4] |
| STOT - Single Exposure | Category 3 (Respiratory Irritation)[1][3] | Category 3 (Respiratory Irritation)[4] |
| Signal Word | Warning [1][3] | Warning [4] |
Hazard Statement Comparison
-
This compound:
-
3-Cyclopentylpropanoic acid:
Expertise Insight: The lack of flammability data for the 2-cyclopentyl isomer does not confirm its non-flammability. Given the confirmed flammability of its structural isomer, it is a matter of sound scientific practice and due diligence to handle both compounds as flammable liquids until proven otherwise.
Toxicological Profile
The toxicological properties of both isomers have not been fully investigated.[2] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1] This data gap necessitates a cautious approach, treating the compounds as potentially harmful.
-
Skin Contact: Causes skin irritation, characterized by redness and itching.[1][4]
-
Eye Contact: Causes serious eye irritation, which can lead to pain and redness.[1][4]
-
Ingestion: May be harmful if swallowed.[2]
-
Systemic Effects: While specific studies are lacking, symptoms of overexposure to the 3-cyclopentyl isomer may include headache, dizziness, tiredness, nausea, and vomiting.[2] It is prudent to assume similar potential effects for the 2-cyclopentyl isomer.
Emergency Procedures: A Self-Validating Protocol
A robust emergency plan is critical. The following protocols are designed to be self-validating, ensuring safety at each step. The primary addition for these compounds, particularly the 3-cyclopentyl isomer, is the immediate control of ignition sources in case of a spill.
First-Aid Measures
-
General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the safety data sheet.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush open eyes with plenty of running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Water mist may be used to cool closed containers.[2]
-
Specific Hazards: The compound is a flammable liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]
-
Hazardous Combustion Products: Thermal decomposition produces carbon oxides.[1]
-
Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Accidental Release Measures
This workflow ensures personal safety while preventing incident escalation.
Safe Handling and Exposure Control
Proactive exposure control is paramount. The hierarchy of controls provides a framework for minimizing risk, prioritizing engineering controls and administrative actions over sole reliance on personal protective equipment (PPE).
Hierarchy of Controls
Detailed Protocols
-
Engineering Controls: Always handle this chemical within a properly functioning chemical fume hood.[1] Use explosion-proof electrical and ventilating equipment. Ensure eyewash stations and safety showers are readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing vapors or mist.[1] Use only non-sparking tools.[2] Ground and bond containers when transferring material to prevent static discharge. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated place designated as a "flammables area".[2] Keep containers tightly closed.[1] Store away from heat, sparks, open flames, and other ignition sources.[2]
-
Incompatible Materials: Keep away from strong bases, oxidizing agents, and reducing agents.[1][2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[2]
Environmental Fate and Ecotoxicity
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil.[1]
-
Mobility: The compound has low water solubility. It is likely to be mobile in the environment due to its volatility but not due to its solubility.[2]
-
Persistence and Degradability: No data available.
Disposal Considerations
Dispose of contents and containers in accordance with all local, regional, and national regulations. This material may be classified as a hazardous waste due to its irritant and flammable properties.[2] Consult with a licensed professional waste disposal service.
Transport Information
While transport information is not specified for CAS 7028-22-0, the data for its flammable isomer provides a strong basis for cautious transport:
-
UN Number: 1993[1]
-
Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (3-Cyclopentylpropionic acid)[1]
-
Hazard Class: 3[1]
-
Packing Group: III[1]
Conclusion
This compound and its isomer are valuable chemical intermediates that demand careful and informed handling. The primary hazards are skin, eye, and respiratory irritation. Critically, at least one isomer, 3-Cyclopentylpropanoic acid, is a regulated flammable liquid. Due to the data gaps for this compound, it is imperative from a safety standpoint to treat it with the same precautions as its flammable isomer. Adherence to engineering controls, proper PPE, and stringent protocols for handling and storage are essential for mitigating risk and ensuring a safe research environment.
References
Methodological & Application
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 2-(1-hydroxycyclopentyl)propanoate, as an oil. The product can be used in the next step without further purification.
Application Note: A Robust Four-Step Synthesis of 2-Cyclopentylpropanoic Acid from Cyclopentanone
Introduction
This compound is a carboxylic acid derivative featuring a cyclopentyl moiety, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Its structure offers a combination of lipophilicity from the cyclopentyl ring and a reactive handle in the carboxylic acid group. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the readily available and economical feedstock, cyclopentanone.
The selected synthetic strategy is a robust and scalable four-step sequence designed for high fidelity and yield. The core transformation involves a Reformatsky reaction to construct the fundamental carbon skeleton, followed by a sequence of dehydration, hydrogenation, and saponification to yield the final product. This route was chosen for its reliability and the predictable reactivity of each step, offering clear advantages over alternative pathways, such as Wittig-type olefination, which may present challenges in stereocontrol and reagent preparation.[2] Each step is explained in detail, emphasizing the chemical principles and practical considerations necessary for successful execution in a research or process development setting.
Overall Synthetic Scheme
The synthesis proceeds through four distinct chemical transformations, beginning with the formation of a β-hydroxy ester via the Reformatsky reaction, which is then converted to the target acid.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents & Materials
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| Cyclopentanone | C₅H₈O | 84.12 | 120-92-3 | Reagent grade, >99% |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 535-11-5 | >98%, Lachrymator |
| Zinc Dust | Zn | 65.38 | 7440-66-6 | <10 micron, activated |
| Iodine | I₂ | 253.81 | 7553-56-2 | Crystal, for activation |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Dripping from sodium/benzophenone still |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 104-15-4 | Monohydrate |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | 7440-05-3 | Degussa type, 50% wet |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 proof, absolute |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets, >98% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated, 37% w/w |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |
Equipment
-
Three-neck round-bottom flasks with appropriate stoppers
-
Reflux condenser and Dean-Stark apparatus
-
Magnetic stirrer with heating mantle and thermocouple
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnels)
-
Rotary evaporator
-
Parr hydrogenation apparatus or balloon hydrogenation setup
-
pH paper or meter
Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. Ethyl 2-bromopropionate is a lachrymator and should be handled with care.[3]
Step 1: Reformatsky Reaction – Synthesis of Ethyl 2-(1-hydroxycyclopentyl)propanoate
This step utilizes an organozinc reagent, or a 'Reformatsky enolate', formed in situ from ethyl 2-bromopropionate and zinc dust.[4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone to form the C-C bond, resulting in a β-hydroxy ester after workup.[5]
Protocol:
-
Setup: Assemble a 500 mL three-neck flask equipped with a reflux condenser, a 125 mL dropping funnel, a magnetic stir bar, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Zinc Activation: To the flask, add zinc dust (1.5 eq) and a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen purge until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclopentanone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in 50 mL of anhydrous THF.
-
Initiation & Reaction: Add approximately 10% of the solution from the dropping funnel to the vigorously stirring zinc suspension. The reaction mixture should become warm and cloudy, indicating initiation. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1 hour to ensure complete consumption of the ketone.
-
Workup: Cool the reaction to 0 °C using an ice bath. Slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
References
Application Note: A Detailed Laboratory Protocol for the Synthesis of 2-Cyclopentylpropanoic Acid via Malonic Ester Synthesis
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Cyclopentylpropanoic acid. The selected method is the Malonic Ester Synthesis, a robust and highly adaptable strategy for the formation of substituted carboxylic acids. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, procedural rationale, and critical safety considerations. The protocol details a sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation to yield the target compound with high fidelity.
Introduction and Synthetic Strategy
This compound is a carboxylic acid derivative featuring a cyclopentyl moiety, a common structural motif in medicinal chemistry that can enhance metabolic stability and lipophilicity of drug candidates. Its synthesis is a key step for accessing more complex active pharmaceutical ingredients (APIs).
There are several established routes to synthesize carboxylic acids, including the carboxylation of Grignard reagents and the hydrolysis of nitriles.[1][2] However, for creating α-substituted propanoic acids, the Malonic Ester Synthesis offers superior control and versatility. This classic method leverages the enhanced acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3] This allows for facile deprotonation to form a stable enolate, which can then act as a nucleophile in sequential SN2 reactions.[4]
Our strategy involves a two-stage alkylation of diethyl malonate. First, the enolate is reacted with cyclopentyl bromide. The resulting mono-alkylated product is then deprotonated again and subsequently alkylated with methyl iodide. The final steps involve the hydrolysis of the diester to a dicarboxylic acid, which readily undergoes thermal decarboxylation to furnish the desired this compound.[5]
Overall Reaction Scheme:
Step 1: First Alkylation (Cyclopentylation) CH₂(COOEt)₂ + NaH → Na⁺[CH(COOEt)₂]⁻ Na⁺[CH(COOEt)₂]⁻ + Cyclopentyl-Br → Cyclopentyl-CH(COOEt)₂
Step 2: Second Alkylation (Methylation) Cyclopentyl-CH(COOEt)₂ + NaH → Na⁺[Cyclopentyl-C(COOEt)₂]⁻ Na⁺[Cyclopentyl-C(COOEt)₂]⁻ + CH₃I → Cyclopentyl-C(CH₃)(COOEt)₂
Step 3: Hydrolysis & Decarboxylation Cyclopentyl-C(CH₃)(COOEt)₂ + NaOH/H₂O, then H₃O⁺, Δ → CH₃-CH(Cyclopentyl)-COOH + CO₂ + 2 EtOH
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[6][7]
-
Sodium Hydride (NaH): A primary hazard in this synthesis. NaH is a water-reactive and flammable solid. It reacts violently with water and other protic solvents to release hydrogen gas, which can ignite spontaneously.[8][9] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[6] All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon).
-
Alkyl Halides (Cyclopentyl bromide, Methyl iodide): These are toxic, volatile, and potent alkylating agents. They should be handled with extreme care in a fume hood to avoid inhalation or skin contact.
-
Solvents (THF, Diethyl Ether): These are highly flammable liquids. Ensure no ignition sources are present in the vicinity of the experiment. Anhydrous solvents are required to prevent reaction with NaH.
Experimental Workflow Diagram
The following diagram outlines the complete synthetic workflow, from initial setup to final product purification.
Caption: Synthetic workflow for this compound.
Materials and Reagent Quantities
The following table summarizes the reagents required for this synthesis, based on a 25 mmol starting scale of diethyl malonate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Part A: First Alkylation | ||||
| Diethyl malonate | 160.17 | 4.0 g (3.8 mL) | 25.0 | 1.0 |
| Sodium hydride (60% in oil) | 24.00 (as NaH) | 1.1 g | 27.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Cyclopentyl bromide | 149.04 | 4.1 g (3.2 mL) | 27.5 | 1.1 |
| Part B: Second Alkylation | ||||
| Diethyl cyclopentylmalonate | 228.29 | ~5.7 g | ~25.0 | 1.0 |
| Sodium hydride (60% in oil) | 24.00 (as NaH) | 1.1 g | 27.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Methyl iodide | 141.94 | 3.9 g (1.7 mL) | 27.5 | 1.1 |
| Part C: Hydrolysis & Decarboxylation | ||||
| Sodium hydroxide (NaOH) | 40.00 | 6.0 g | 150 | 6.0 |
| Water (H₂O) | 18.02 | 60 mL | - | - |
| Ethanol (EtOH) | 46.07 | 30 mL | - | - |
| Hydrochloric Acid (conc., ~12M) | 36.46 | As needed | - | - |
Detailed Experimental Protocol
Part A: Synthesis of Diethyl Cyclopentylmalonate
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, add the sodium hydride (1.1 g, 27.5 mmol) dispersion to the flask. Add 100 mL of anhydrous THF via cannula or syringe.
-
Enolate Formation: Begin stirring the suspension. Using a syringe, add diethyl malonate (3.8 mL, 25.0 mmol) dropwise over 15 minutes. Causality: This slow addition controls the rate of hydrogen gas evolution as the acidic α-proton reacts with the hydride base to form the sodium enolate.[10] The reaction is mildly exothermic. Stir the mixture at room temperature for 1 hour after the addition is complete, or until H₂ evolution ceases.
-
First Alkylation: Cool the mixture to 0 °C using an ice bath. Add cyclopentyl bromide (3.2 mL, 27.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (or gently reflux for 3-4 hours to expedite).
-
Reaction Quench and Work-up: Cool the flask in an ice bath. Very slowly and carefully, add 20 mL of water dropwise to quench any unreacted NaH. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product, diethyl cyclopentylmalonate, can be purified by vacuum distillation or used directly in the next step if TLC analysis shows high purity.
Part B: Synthesis of Diethyl Cyclopentyl(methyl)malonate
-
Setup and Reagent Charging: In a similar inert atmosphere setup, dissolve the diethyl cyclopentylmalonate (~5.7 g, 25.0 mmol) from Part A in 100 mL of anhydrous THF. Add sodium hydride (1.1 g, 27.5 mmol).
-
Second Enolate Formation: Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form the second enolate.
-
Second Alkylation: Cool the suspension to 0 °C. Add methyl iodide (1.7 mL, 27.5 mmol) dropwise. Causality: Methyl iodide is a highly reactive SN2 substrate, and the reaction is typically rapid and exothermic, necessitating controlled addition at a low temperature.[4] After addition, allow the mixture to stir at room temperature for 2-3 hours until TLC indicates the consumption of the starting material.
-
Quench and Work-up: Following the same procedure as Step 5, quench the reaction with water, extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution via rotary evaporation. The resulting crude diethyl cyclopentyl(methyl)malonate is typically of sufficient purity to proceed directly to the final step.
Part C: Saponification, Acidification, and Decarboxylation
-
Saponification (Ester Hydrolysis): Transfer the crude dialkylated ester to a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 150 mmol) dissolved in 60 mL of water and 30 mL of ethanol. Causality: The use of a strong base (NaOH) and heat promotes the saponification (hydrolysis) of both ester groups to form a water-soluble disodium carboxylate salt.[11][12] Heat the mixture to reflux and maintain for 4 hours.
-
Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the dicarboxylic acid may form.
-
Decarboxylation: Equip the flask for reflux and heat the acidic mixture. As the temperature rises, vigorous bubbling (CO₂ evolution) will occur. Causality: β-Keto acids and their substituted malonic acid analogues readily decarboxylate upon heating via a cyclic six-membered transition state, which is a key feature of this synthesis.[3] Continue to heat at reflux for an additional 1-2 hours after the gas evolution has subsided to ensure complete reaction.
-
Final Extraction and Purification: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. After filtering, remove the solvent by rotary evaporation. The final product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[13]
Expected Results and Characterization
The expected yield for this multi-step synthesis is typically in the range of 60-75%. The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the cyclopentyl ring protons, the methine proton at C2, and the methyl group protons.
-
¹³C NMR: Will confirm the presence of eight unique carbons, including the carbonyl carbon of the carboxylic acid.
-
FT-IR: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a sharp peak around 1700 cm⁻¹ (C=O stretch) are indicative of the carboxylic acid functional group.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₁₄O₂ (142.20 g/mol ).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. alkalimetals.com [alkalimetals.com]
- 8. nj.gov [nj.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. This compound (7028-22-0) for sale [vulcanchem.com]
Application Notes and Protocols for the Industrial Manufacturing of 2-Cyclopentylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive overview of the industrial-scale manufacturing process for 2-Cyclopentylpropanoic acid. This document delves into the prevalent synthetic methodologies, offering detailed protocols and elucidating the scientific principles that underpin the process choices. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for process understanding, optimization, and scale-up.
Introduction
This compound is a valuable carboxylic acid derivative. Its structural motif, featuring a cyclopentyl group attached to a propanoic acid backbone, makes it a key building block in the synthesis of various organic molecules. The IUPAC name for this compound is this compound, and its structure is characterized by the SMILES notation CC(C1CCCC1)C(=O)O.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 128–132°C (at reduced pressure) | [3] |
| Solubility | Miscible with organic solvents; low solubility in water | [1] |
| pKa | ~4.8 (estimated for a carboxylic acid) | [1] |
Primary Industrial Synthesis Route: A Two-Step Approach
The most economically viable and scalable industrial synthesis of this compound involves a two-step process. This route commences with the synthesis of a key intermediate, 3-(2-oxocyclopentyl)propanoic acid, followed by a reduction reaction to yield the final product.
Logical Flow of the Primary Synthesis Route
Caption: Overall workflow of the primary industrial synthesis of this compound.
Step 1: One-Pot Synthesis of 3-(2-oxocyclopentyl)propanoic acid
This initial step is a highly efficient one-pot reaction that leverages a Michael addition of an enamine to an acrylate, followed by hydrolysis. A patented method outlines this process, which boasts high yields of over 90%.[3]
Reaction Mechanism:
-
Enamine Formation: Cyclopentanone reacts with morpholine in the presence of an acid catalyst (p-toluenesulfonic acid) to form a more nucleophilic enamine intermediate.
-
Michael Addition: The enamine then undergoes a Michael addition to an acrylate ester (e.g., ethyl acrylate).
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the sodium salt of 3-(2-oxocyclopentyl)propanoic acid.
-
Acidification: Subsequent acidification protonates the carboxylate to give the final intermediate product.
This protocol is adapted from the process described in patent CN103508890A.[3]
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Ethyl acrylate
-
Toluene
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, charge cyclopentanone (100g), morpholine (124g), p-toluenesulfonic acid (20g), and toluene (350ml).
-
Enamine Formation: Heat the mixture to reflux and maintain for 2 hours with stirring.
-
Michael Addition: Cool the reaction mixture to 85°C. Slowly add ethyl acrylate (180g) dropwise over 4 hours. After the addition is complete, continue to stir the reaction mixture for an additional 3 hours.
-
Work-up of the Ester: Stop heating and cool the mixture to 10°C. Filter the mixture and wash the solid with cold toluene. Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-oxocyclopentyl)propionic acid ethyl ester.
-
Hydrolysis: To the crude ester, add water (1000ml), methanol (700ml), and a 30% aqueous sodium hydroxide solution (200ml). Heat the mixture to 60-65°C and stir for 2 hours.
-
Isolation of the Acid: Cool the reaction mixture to room temperature. Separate the aqueous layer and acidify it to a pH of 3-5 with 10% hydrochloric acid.
-
Extraction and Drying: Extract the aqueous layer three times with dichloromethane (90ml portions). Combine the organic layers, wash with pure water, and dry over anhydrous magnesium sulfate.
-
Final Product: Filter and evaporate the solvent to obtain 3-(2-oxocyclopentyl)propanoic acid. The reported yield is approximately 90%.[3]
Step 2: Wolff-Kishner Reduction of 3-(2-oxocyclopentyl)propanoic acid
The second step involves the reduction of the ketone functionality in the intermediate to a methylene group, yielding the final product. The Wolff-Kishner reduction is a classic and robust method for this transformation, especially suitable for substrates that are stable to strong basic conditions.[4] The Huang-Minlon modification is particularly advantageous for industrial-scale operations as it allows for shorter reaction times and higher yields.[5][6]
Reaction Mechanism:
-
Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone intermediate.[7]
-
Deprotonation and Rearrangement: A strong base deprotonates the nitrogen, and a subsequent proton transfer occurs.
-
Elimination of Nitrogen Gas: The intermediate collapses, releasing stable nitrogen gas and forming a carbanion.[7]
-
Protonation: The carbanion is protonated by the solvent (e.g., ethylene glycol) to give the final alkane product.
Materials:
-
3-(2-oxocyclopentyl)propanoic acid
-
Hydrazine hydrate (85%)
-
Sodium hydroxide or Potassium hydroxide
-
Ethylene glycol (or another high-boiling solvent)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a distillation apparatus and a stirrer, charge 3-(2-oxocyclopentyl)propanoic acid, hydrazine hydrate (a molar excess), and ethylene glycol.
-
Hydrazone Formation: Add sodium or potassium hydroxide pellets (a molar excess). Heat the mixture to reflux for 1-2 hours to facilitate the formation of the hydrazone.
-
Reduction: Increase the temperature to distill off water and excess hydrazine. Continue heating the reaction mixture to approximately 190-200°C to drive the reduction. The evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 3-6 hours).[5]
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Acidification and Extraction: Acidify the aqueous solution with hydrochloric acid to precipitate the this compound. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation under reduced pressure.
Alternative Synthesis Route: Catalytic Hydrogenation
An alternative and potentially greener route to cyclopentanone derivatives, the precursors to this compound, involves the catalytic hydrogenation of furfural, which can be derived from biomass.[8][9][10] This pathway is an area of active research and presents a sustainable alternative to petrochemical-based routes.
Process Overview:
-
Furfural to Cyclopentanone: Furfural is hydrogenated over a bifunctional catalyst that possesses both hydrogenation and acidic sites.[10] The reaction proceeds through the formation of furfuryl alcohol, followed by a Piancatelli rearrangement and subsequent hydrogenation to yield cyclopentanone.[8]
-
Cyclopentanone to this compound: The resulting cyclopentanone can then be utilized in the one-pot synthesis described in the primary route.
Caption: A simplified workflow for an alternative synthesis route starting from biomass.
Industrial Purification and Quality Control
Purification
For industrial-scale production, the final product, this compound, is typically purified by vacuum distillation . This method is effective for separating the desired product from non-volatile impurities and any remaining high-boiling solvents. The process involves heating the crude product under reduced pressure, which lowers its boiling point, allowing for distillation without thermal decomposition.
Quality Control
Ensuring the purity and identity of the final product is paramount. A suite of analytical techniques is employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities.[11][12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is commonly used. Detection is typically performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the product by its mass spectrum and to detect any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.
Safety Considerations
The manufacturing process of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Handling of Reagents:
-
Cyclopentanone and Acrylates: These are flammable liquids and should be handled in a well-ventilated area away from ignition sources.
-
Morpholine: This is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.
-
Hydrazine Hydrate: This is a highly toxic and corrosive substance and a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate PPE is mandatory.
-
Sodium/Potassium Hydroxide: These are strong bases and are corrosive. Contact with skin and eyes should be avoided.
-
-
Reaction Conditions:
-
The Wolff-Kishner reduction is performed at high temperatures, and appropriate precautions must be taken to prevent thermal burns. The reaction also produces nitrogen gas, so adequate ventilation is necessary to prevent pressure buildup.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheets (SDS) for each chemical used in the process.[1][2][13][14][15]
References
- 1. Page loading... [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ca [fishersci.ca]
Application Notes & Protocols: 2-Cyclopentylpropanoic Acid in Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide on the application of 2-Cyclopentylpropanoic acid (CAS No: 7028-22-0), a pivotal intermediate in modern pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail validated synthesis protocols, and elucidate its critical role in the development of Active Pharmaceutical Ingredients (APIs), particularly in the formation of long-acting ester prodrugs. Furthermore, this guide establishes robust analytical methodologies for quality control and outlines essential safety and handling procedures. This content is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical manufacturing, the selection of appropriate intermediates is a critical determinant of an Active Pharmaceutical Ingredient's (API) ultimate success.[1] this compound, a derivative of propanoic acid featuring a five-membered cyclopentane ring, is a key building block in organic synthesis.[2] Its molecular structure is not merely incidental; the cyclopentyl moiety imparts specific physicochemical characteristics, such as increased lipophilicity and metabolic stability, to the final drug molecule.[2][3][4]
This unique combination of a reactive carboxylic acid functional group and a hydrophobic cycloalkane tail makes it an exceptionally valuable intermediate.[2][4] It is most notably utilized in the synthesis of "cypionate" ester prodrugs. This strategy is expertly employed to modify the pharmacokinetic profile of parent drugs, allowing for sequestration in adipose tissue and a slow, sustained release over time, thereby extending the drug's therapeutic window and improving patient compliance.[5] Examples of such successful applications include widely used hormone therapies like testosterone cypionate and estradiol cypionate.[5]
Physicochemical & Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis and process development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Cyclopentylpropionic acid, Cypionic acid | [5][7] |
| CAS Number | 7028-22-0 | [6] |
| Molecular Formula | C₈H₁₄O₂ | [2][6] |
| Molar Mass | 142.20 g/mol | [2][6][8] |
| Appearance | Colorless to pale yellow liquid | [2][3][7] |
| Boiling Point | 128–132°C (at reduced pressure) | [2] |
| Density | ~1.02 g/cm³ | [2] |
| Solubility | Miscible in organic solvents; low water solubility | [2] |
| pKa | ~4.8 | [2] |
| SMILES | CC(C1CCCC1)C(=O)O | [2][6] |
Synthesis Protocol: A Scalable One-Pot Approach
Industrial-scale synthesis of this compound prioritizes efficiency, yield, and cost-effectiveness. A patented one-pot method has been developed that meets these criteria, achieving yields greater than 90%.[2][9]
Causality of Method Selection: This one-pot synthesis is advantageous because it simplifies the manufacturing process by reducing the number of isolation and purification steps, which in turn lowers operational costs and minimizes solvent waste.[9] The reaction proceeds through an enamine intermediate formed from cyclopentanone and morpholine, which then undergoes a Michael addition with an acrylate ester. The final step is a straightforward hydrolysis to yield the desired carboxylic acid.[2]
Caption: One-pot synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclopentanone
-
Morpholine
-
Acrylate ester (e.g., ethyl acrylate)
-
Toluene (solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a reflux condenser, charge cyclopentanone, a molar equivalent of morpholine, and toluene as the solvent.[2][9]
-
Heat the mixture to reflux to facilitate the formation of the enamine intermediate. Water is typically removed azeotropically.
-
Michael Addition: Once enamine formation is complete, cool the reaction mixture slightly. Slowly add the acrylate ester dropwise while maintaining the temperature.[9]
-
After the addition is complete, continue to heat the reaction under reflux until the reaction is complete (monitored by TLC or GC). This step forms the 3-(2-oxocyclopentyl)-propionic ester.[2]
-
Hydrolysis: Cool the reaction mixture. Add an aqueous solution of sodium hydroxide and heat to hydrolyze the ester to the carboxylate salt.[2]
-
Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. Acidify the aqueous layer with hydrochloric acid to a pH of ~2, which protonates the carboxylate salt to form the free this compound.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude acid via vacuum distillation to obtain the final product.[10]
Application in Prodrug Synthesis: The Cypionate Ester Strategy
A primary and highly effective application of this compound is its role in forming cypionate esters of various APIs.[5][7] This prodrug strategy is a cornerstone of long-acting injectable drug formulations.
Mechanism of Sustained Release: The lipophilicity conferred by the cyclopentyl group is the key to this mechanism.[4][5] When a cypionate ester of a drug is administered via intramuscular injection, its high lipophilicity causes it to partition into and be sequestered within the body's adipose (fat) tissue. This creates a depot of the drug at the injection site. Over time, metabolic enzymes (esterases) in the body slowly hydrolyze the ester bond, releasing the active parent drug into systemic circulation at a controlled and sustained rate.[5] This results in a significantly prolonged therapeutic half-life compared to the administration of the parent drug alone.
Caption: Mechanism of action for cypionate ester prodrugs.
General Protocol: Esterification of a Hydroxyl-Containing API
Materials:
-
Active Pharmaceutical Ingredient (API) with a free hydroxyl group
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or a suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve the API, 1.2 equivalents of this compound, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 1.1 equivalents of DCC in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester using column chromatography to yield the pure API-cypionate ester.
Quality Control & Analytical Protocols
Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable.[4] A battery of analytical tests is required to release a batch of this compound for use in GMP (Good Manufacturing Practice) synthesis.
| Test | Method | Typical Specification |
| Assay | HPLC | ≥ 98.0% |
| Identity | Conforms to the IR spectrum of the reference standard | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH Limits |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is a standard, robust method for quantifying the purity of organic acids. The method separates the main component from potential impurities based on their differential partitioning between a stationary and a mobile phase.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Justification: Phosphoric acid is added to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Justification: Carboxylic acids have a UV absorbance maximum in this low-wavelength region.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, typically using an area percent calculation.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazards: this compound is known to cause skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[6][11] It is a flammable liquid and vapor.[8][12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11][14]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[11][12] Keep away from heat, sparks, open flames, and hot surfaces.[12][13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11][14]
Conclusion
This compound is a highly versatile and valuable intermediate in the pharmaceutical industry. Its utility extends beyond that of a simple building block; its unique structure is strategically employed to enhance the pharmacokinetic properties of APIs, most notably through the creation of long-acting cypionate ester prodrugs. The robust synthesis routes and clear analytical methods available for this compound ensure its quality and consistency, making it a reliable component in the development of innovative therapeutics.
References
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. This compound (7028-22-0) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Cypionic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
The Cyclopentyl Moiety: A Privileged Scaffold in NSAID Synthesis — Application Notes and Protocols
Introduction: The Strategic Importance of the Cyclopentyl Group in Anti-Inflammatory Drug Design
In the landscape of medicinal chemistry, the cyclopentane ring is recognized as a "privileged scaffold." Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, enhancing high-affinity interactions with biological targets.[1] This structural feature is particularly advantageous in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where it can contribute to improved potency and selectivity. While not as common as the phenylpropionic acid backbone of ibuprofen or naproxen, the incorporation of a cyclopentyl or related cyclic moiety is a key feature of several potent NSAIDs. This guide provides a detailed exploration of the synthesis of NSAIDs featuring a cyclopentyl group, with a focus on practical, field-proven protocols and the rationale behind the synthetic strategies. We will use the synthesis of Loxoprofen, a widely used NSAID, as a central case study to illustrate these principles. Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, which is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.[2][3]
PART 1: Synthesis of a Key Cyclopentyl-Containing NSAID Intermediate
A common strategy for the synthesis of loxoprofen and related compounds involves the preparation of a key intermediate, 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propionic acid. This section details a robust, multi-step synthesis adapted from established industrial methods.
Overall Synthetic Workflow
The synthesis can be conceptually divided into two major stages: the formation of a cyclopentanone precursor and its subsequent coupling with a phenylpropionic acid derivative, followed by hydrolysis and decarboxylation. A patented method highlights a streamlined approach starting from dimethyl adipate.[4]
References
Application Notes and Protocols for the Derivatization of 2-Cyclopentylpropanoic Acid in Drug Discovery
Introduction: The Strategic Value of 2-Cyclopentylpropanoic Acid in Medicinal Chemistry
This compound is a caroboxylic acid with the molecular formula C8H14O2.[1][2] In the landscape of drug discovery, the careful selection and modification of molecular scaffolds are paramount to achieving desired pharmacological profiles. This compound presents itself as a valuable building block, combining a lipophilic cyclopentyl moiety with a reactive carboxylic acid handle. The cyclopentyl group can enhance metabolic stability and improve binding interactions within hydrophobic pockets of target proteins.[3] The carboxylic acid, while often crucial for target engagement through hydrogen bonding or ionic interactions, can also present challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[4][5]
This guide provides a comprehensive overview of key derivatization strategies for this compound, aimed at empowering researchers to rationally design and synthesize analogs with improved drug-like properties. We will delve into the chemical logic behind these transformations and provide detailed, field-proven protocols for their execution and characterization.
Core Derivatization Strategies: A Decision-Making Framework
The derivatization of this compound is not a one-size-fits-all endeavor. The choice of strategy is dictated by the specific objectives of the drug discovery program, be it enhancing potency, modulating solubility, improving metabolic stability, or altering pharmacokinetic parameters.
Caption: Decision framework for derivatizing this compound.
I. Amide Bond Formation: Expanding Chemical Space and Biological Activity
The conversion of the carboxylic acid to an amide is one of the most frequently utilized reactions in medicinal chemistry.[6] This transformation allows for the systematic exploration of the chemical space around the core scaffold by introducing a diverse range of amine building blocks. The resulting amide bond can establish new hydrogen bond interactions with the target protein, potentially leading to a significant increase in binding affinity and potency.
Causality Behind Experimental Choices in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction.[4] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These reagents are widely used for their efficiency and mild reaction conditions.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored due to the water-solubility of its urea byproduct, which simplifies purification.[7]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[4] They are often the reagents of choice for sterically hindered substrates.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that minimizes racemization in chiral substrates.[7]
Caption: General workflow for amide bond formation.
Protocol 1: EDC-Mediated Amide Coupling of this compound
This protocol describes a general and reliable method for the synthesis of an amide derivative of this compound using EDC as the coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions and racemization)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF.
-
Addition of Amine and HOBt: Add the desired amine (1.1 eq) and HOBt (1.2 eq, if used) to the solution.
-
Base Addition: Add DIEA (2.0 eq) to the reaction mixture.
-
Activation: In a separate vial, dissolve EDC hydrochloride (1.5 eq) in a small amount of anhydrous DCM or DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
II. Esterification: Prodrug Strategies and Lipophilicity Modulation
Esterification of the carboxylic acid group can be a powerful strategy to create prodrugs.[8] An ester derivative may have improved oral bioavailability due to increased lipophilicity, and can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.[9]
Causality Behind Experimental Choices in Esterification
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[10] The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives the reaction towards the ester product.[11]
-
Steglich Esterification: For acid-sensitive substrates, the Steglich esterification, which uses a carbodiimide (like DCC or EDC) and a catalyst (like DMAP), is a milder alternative.[8]
-
Alkylation with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide is another effective method, particularly when the alcohol is precious or sterically hindered.
Protocol 2: Fischer Esterification of this compound
This protocol details the synthesis of a simple alkyl ester of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or ethyl acetate
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the desired alcohol (which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude ester by distillation or flash column chromatography if necessary.
III. Bioisosteric Replacement: Overcoming the Liabilities of the Carboxylic Acid Moiety
While the carboxylic acid group is often a key pharmacophoric element, its acidic nature can lead to poor pharmacokinetic properties and potential toxicity.[5] Bioisosteric replacement, the substitution of the carboxylic acid with another functional group that retains similar biological activity but has improved physicochemical properties, is a widely employed strategy in medicinal chemistry.[12][13]
Common Carboxylic Acid Bioisosteres:
| Bioisostere | pKa Range | Key Features & Rationale for Use |
| Tetrazole | ~4.5 - 5.0 | Similar acidity to carboxylic acids; can improve metabolic stability. |
| Acylsulfonamide | ~4.0 - 5.0 | Maintains acidity; can offer different hydrogen bonding patterns.[14] |
| Hydroxamic Acid | ~8.0 - 9.0 | Can act as a metal chelator; often more lipophilic than the corresponding carboxylic acid.[14] |
| 1,2,4-Oxadiazol-5(4H)-one | ~5.0 - 6.0 | Less acidic than tetrazoles, potentially improving membrane permeability. |
IV. Analytical Characterization of Derivatives
The unambiguous characterization of newly synthesized derivatives is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the introduced amide or ester moiety are key diagnostic indicators.
-
¹³C NMR: Shows the carbon framework of the molecule. A shift in the carbonyl carbon signal is expected upon derivatization.
-
-
Mass Spectrometry (MS):
-
LC-MS: Used to determine the molecular weight of the product and to monitor reaction progress and purity.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for purification.
Conclusion
The derivatization of this compound is a versatile and powerful approach to generate novel chemical entities with potentially superior pharmacological properties. By strategically employing amide bond formation, esterification, and bioisosteric replacement, researchers can fine-tune the physicochemical and pharmacokinetic profiles of lead compounds. The protocols and principles outlined in this guide are intended to serve as a practical resource for scientists engaged in the art and science of drug discovery.
References
- 1. amherst.edu [amherst.edu]
- 2. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents [patents.google.com]
- 12. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-Cyclopentylpropanoic Acid Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Cyclopentylpropanoic acid. Due to the differential pharmacological and toxicological profiles often exhibited by enantiomers, their separation and quantification are critical in drug development and quality control. This guide provides a comprehensive protocol, from sample preparation to chromatographic analysis, utilizing a polysaccharide-based chiral stationary phase. The underlying principles of chiral recognition and the rationale for the selection of chromatographic parameters are also discussed to provide researchers with a solid foundation for method development and optimization.
Introduction: The Significance of Chiral Separation in Drug Development
Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can exhibit distinct pharmacological and toxicological effects. The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a classic example where one enantiomer typically possesses the desired therapeutic activity while the other may be less active or contribute to adverse effects[1]. Although not an arylpropionic acid, this compound shares structural similarities with this class of compounds, making the evaluation of its individual enantiomers a critical step in its development as a potential therapeutic agent.
The differential biological activity of enantiomers necessitates the development of reliable analytical methods for their separation and quantification[2]. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose[3]. This application note details a robust and reproducible HPLC method for the baseline separation of the enantiomers of this compound, providing a valuable tool for researchers in pharmaceutical analysis and drug development.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The successful chiral separation of this compound relies on the use of a polysaccharide-based chiral stationary phase, specifically an amylose-based CSP. These CSPs are renowned for their broad applicability in resolving a wide range of chiral compounds[4]. The mechanism of chiral recognition on these phases is a complex interplay of several intermolecular interactions between the analyte and the chiral selector, which is a derivative of amylose coated or immobilized on a silica support.
The key interactions contributing to chiral recognition include:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with the carboxylic acid moiety of the analyte.
-
Dipole-Dipole Interactions: Polar groups on both the CSP and the analyte can engage in dipole-dipole interactions.
-
Inclusion Complexation: The helical structure of the amylose polymer can form chiral grooves or cavities into which parts of the analyte, such as the cyclopentyl ring, can be included. The fit and stability of this inclusion complex can differ between the two enantiomers, leading to differential retention times.
The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other, thus achieving separation.
Materials and Methods
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one based on Amylose tris(3,5-dimethylphenylcarbamate), is recommended.
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE).
Reagents and Standards
-
n-Hexane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Methanol (HPLC grade) for sample preparation.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound enantiomers.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase or Methanol |
Experimental Protocol
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Sample Preparation
-
Dissolve the sample containing this compound in methanol to an approximate concentration of 1 mg/mL.
-
Dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
Data Analysis
-
Identify the two peaks corresponding to the enantiomers of this compound in the chromatogram.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (e.e.) if required, using the peak areas of the two enantiomers.
Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers.
Expected Results and Discussion
Under the specified chromatographic conditions, a baseline separation of the two enantiomers of this compound is expected. The addition of a small percentage of trifluoroacetic acid to the mobile phase is crucial for achieving good peak shape and reproducibility. TFA, a strong acid, acts as an ion-pairing agent and also suppresses the dissociation of the carboxylic acid group of the analyte, minimizing peak tailing and improving the interaction with the CSP.
The choice of n-hexane as the main solvent and 2-propanol as the polar modifier provides a suitable polarity for the mobile phase, allowing for optimal retention and selectivity on the amylose-based CSP. The ratio of these solvents can be adjusted to fine-tune the retention times and resolution. An increase in the percentage of 2-propanol will generally lead to a decrease in retention times.
Conclusion
This application note provides a comprehensive and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase allows for a robust and reproducible separation. This method is suitable for use in research and quality control laboratories for the enantioselective analysis of this compound and can serve as a starting point for the method development of other structurally related chiral carboxylic acids.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Semantic Scholar [semanticscholar.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Cyclopentylpropanoic Acid
Abstract
This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Cyclopentylpropanoic acid. The methodology is built upon the principles of reversed-phase chromatography, providing excellent separation and quantification. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate analytical method for this compound. The narrative explains the scientific rationale behind the chosen parameters, ensuring the protocol is both instructional and fundamentally sound.
Introduction and Scientific Rationale
This compound (C₈H₁₄O₂) is a carboxylic acid featuring a cyclopentyl ring attached to a propanoic acid moiety.[1][2] Its structure lends itself to applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where analogs are investigated as active pharmaceutical ingredients (APIs).[1] Given its role as a key intermediate, a robust and accurate analytical method is crucial for purity assessment, reaction monitoring, and quality assurance.
High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses. This method employs a reversed-phase approach, which is ideal for separating moderately polar organic molecules like this compound. The core of this method relies on partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
A critical parameter in the analysis of acidic compounds is the mobile phase pH. This compound, being a carboxylic acid with an estimated pKa around 4.8, will exist in either its protonated (less polar) or deprotonated (more polar, ionic) form depending on the pH.[1] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH well below the analyte's pKa (e.g., pH < 3), the carboxylic acid group remains fully protonated (-COOH). This suppresses its ionization, making the molecule less polar and increasing its retention time on the C18 column, leading to a more robust separation.[3]
Due to the absence of a strong chromophore in its structure, UV detection is most effective at lower wavelengths (e.g., 210-230 nm) where the carboxyl group exhibits some absorbance.[4]
Experimental Workflow
The following diagram outlines the complete analytical process, from initial preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Methodology
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness.
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (HPLC Grade).
-
-
Consumables:
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Analytical balance.
-
Ultrasonic bath.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm PTFE or nylon).
-
Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below.
| Parameter | Recommended Setting | Justification |
| Stationary Phase | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately nonpolar analytes. This is a standard, robust choice for carboxylic acids.[5] |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier. The addition of 0.1% TFA acidifies the mobile phase (pH ~2.5), ensuring the analyte is in its non-ionized form for better retention and peak shape.[4][5] |
| Elution Mode | Isocratic: 60% A : 40% B | An isocratic elution provides a simple and robust method. The ratio can be adjusted based on the specific system to achieve an optimal retention time (typically 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 215 nm | The carboxyl group provides sufficient absorbance at low UV wavelengths. 215 nm offers a good balance of sensitivity and minimizes interference from the mobile phase cutoff. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long. |
Preparation of Solutions
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This will be used for dissolving the standard and samples.
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent.
-
Sonicate for 10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Calibration Standards (e.g., 10 - 200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution using the diluent.
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation:
-
Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-5 as described for the Stock Standard Solution preparation.
-
If the sample concentration is expected to be significantly different, adjust the initial weight and flask size to target a final concentration within the calibration range (e.g., ~100 µg/mL).
Analysis Protocol
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the mid-point calibration standard (e.g., 100 µg/mL) five consecutive times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Calibration: Inject each calibration standard once. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Potential for Chiral Separation
This compound possesses a chiral center at the second carbon of the propanoic acid chain. If the analysis of individual enantiomers is required, this achiral method is not suitable. A separate chiral HPLC method would need to be developed. This typically involves using a chiral stationary phase (CSP) or a chiral mobile phase additive to form transient diastereomeric complexes, allowing for the separation of the enantiomers.[6][7]
Conclusion
The reversed-phase HPLC method detailed in this application note is a robust, reliable, and precise procedure for the quantitative determination of this compound. The use of a standard C18 column and an acidified mobile phase ensures excellent peak shape and reproducible retention. This method is well-suited for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols: Investigating 2-Cyclopentylpropanoic Acid in the Synthesis of Novel Agrochemicals
Introduction: The Quest for Novel Active Ingredients
In the dynamic field of agrochemical research, the exploration of novel molecular scaffolds is paramount to overcoming challenges such as pesticide resistance and evolving regulatory landscapes. Carboxylic acids and their derivatives are a cornerstone of synthetic chemistry, forming the structural backbone of numerous herbicides, fungicides, and insecticides. 2-Cyclopentylpropanoic acid, a less-common building block, presents an intriguing starting point for the development of new active ingredients. Its unique combination of a chiral center, a lipophilic cyclopentyl group, and a reactive carboxylic acid moiety offers a compelling profile for structure-activity relationship (SAR) studies.
This document provides a detailed exploration of the potential applications of this compound in agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation crop protection agents. We will delve into a hypothetical, yet chemically sound, synthetic pathway to illustrate its utility as a synthon for a novel herbicidal candidate.
Rationale for this compound in Agrochemical Design: A Mechanistic Perspective
The incorporation of a cyclopentyl group into a potential active ingredient can confer several desirable properties. The non-polar nature of the cyclopentyl ring can enhance the lipophilicity of the molecule, which may improve its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. Furthermore, the stereochemistry of this compound introduces chirality, which is a critical factor in the biological activity of many pesticides. The differential interaction of enantiomers with their biological targets is a well-established principle in agrochemical design, often leading to one enantiomer being significantly more active than the other.
Our investigation will focus on the synthesis of an amide derivative, a common toxophore in herbicides. The amide bond provides metabolic stability and can participate in hydrogen bonding interactions within the active site of a target enzyme.
Hypothetical Target and Synthetic Strategy
For the purpose of this application note, we will propose the synthesis of a hypothetical herbicidal candidate, N-(3,4-dichlorophenyl)-2-cyclopentylpropanamide. This target molecule incorporates the 2-cyclopentylpropanoyl scaffold and a 3,4-dichloroaniline moiety, a common feature in several classes of herbicides that are known to inhibit photosynthesis.
The synthetic approach is a straightforward amidation reaction between this compound and 3,4-dichloroaniline. To achieve this, the carboxylic acid must first be activated to facilitate the nucleophilic attack by the aniline. A common and effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride.
Diagram of the Proposed Synthetic Pathway:
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Cyclopentylpropanoic Acid
Welcome to the technical support center for the purification of 2-Cyclopentylpropanoic Acid (also known as 3-Cyclopentylpropanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] This document moves beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Understanding Your-Crude Material
Before selecting a purification strategy, a thorough understanding of your crude this compound is essential. The nature and percentage of impurities will dictate the most effective purification technique.
Frequently Asked Questions: Compound Properties & Impurities
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is the first step in designing a purification protocol. Key properties are summarized in the table below. The compound is a colorless to pale yellow liquid at room temperature, with limited water solubility due to its hydrophobic cyclopentyl group.[1][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1][4] |
| Molecular Weight | 142.20 g/mol | [1][4] |
| Boiling Point | 128–132°C (at reduced pressure) | [1] |
| Density | ~1.02 g/cm³ (estimated) | [1] |
| pKa | ~4.8 | [1] |
| Solubility | Miscible in organic solvents; low in water. | [1][3] |
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are typically process-related and depend on the synthetic route. A common industrial synthesis involves a Michael addition of an acrylate to a cyclopentanone-derived enamine, followed by hydrolysis.[1][5]
Potential impurities include:
-
Unreacted Starting Materials: Cyclopentanone, morpholine, and acrylate esters.
-
Solvents: Residual solvents from the reaction and workup, such as toluene or other organic solvents.[1][6][7]
-
By-products: Side-reaction products, such as self-condensation products of cyclopentanone or polymers of the acrylate.
-
Hydrolysis Intermediates: Incomplete hydrolysis can leave residual 3-(2-oxocyclopentyl)-propionic esters.[5]
Q3: Which analytical technique is best for assessing the purity of my crude sample?
A3: Gas Chromatography (GC) is highly effective for analyzing volatile carboxylic acids like this compound.[8] It can separate the main compound from lower-boiling point starting materials and many by-products. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase on a C18 column, is a powerful alternative.[9]
Part 2: Purification Strategy Selection
The choice of purification technique is a critical decision based on the impurity profile, required final purity, and scale of your experiment.
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Start -> Analysis; Analysis -> ImpurityType;
ImpurityType -> Distillation [label="Volatile impurities\nwith different B.P."]; ImpurityType -> Chromatography [label="Structurally similar impurities\n(isomers, close B.P.)"]; ImpurityType -> Crystallization [label="High concentration of\nsolid impurities or for\nderivatized product"];
Distillation -> PureProduct; Chromatography -> PureProduct; Crystallization -> PureProduct; }
Part 3: Troubleshooting Purification Techniques
This section provides detailed troubleshooting for the most common purification methods in a question-and-answer format.
Technique 1: Fractional Vacuum Distillation
Fractional distillation is ideal for separating liquids with close boiling points, which is often the case with residual starting materials and some by-products.[10][11]
Q4: I'm performing a vacuum distillation, but the temperature is fluctuating and not holding steady. What's wrong?
A4: This is a classic sign of an unstable vacuum or inefficient column insulation.
-
Causality: A stable boiling point during distillation requires a constant pressure. Leaks in your apparatus cause the pressure to fluctuate, which in turn changes the boiling point of your compound. Poor insulation allows the vapor to cool and condense prematurely before reaching the thermometer, preventing a steady state.[12]
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections to the vacuum pump.
-
Improve Insulation: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.[10] This ensures a proper temperature gradient is established in the column.[12][13]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can also cause temperature and pressure fluctuations.
-
Q5: My final product is still contaminated with a lower-boiling impurity after fractional distillation. How can I improve the separation?
A5: This indicates that your distillation setup lacks sufficient separation efficiency, often described in terms of "theoretical plates."[11]
-
Causality: Each condensation-vaporization cycle within a fractionating column acts as a mini-distillation, or a theoretical plate.[12] The more plates, the better the separation of liquids with close boiling points.
-
Troubleshooting Steps:
-
Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the surface area and the number of theoretical plates.[11]
-
Control the Distillation Rate: Distill the liquid slowly. A slower rate allows for more vaporization-condensation cycles to occur, leading to a better equilibrium and separation.[10]
-
Consider Azeotropes: Be aware that some impurities may form a minimum-boiling azeotrope with your product or with residual water, making separation by distillation impossible under those conditions.[14] In this case, another purification method may be necessary.
-
Technique 2: Column Chromatography
Flash chromatography is a powerful tool for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like a carboxylic acid, this can present challenges.
Q6: My this compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
A6: Streaking (or tailing) of carboxylic acids on silica gel is a very common problem.
-
Causality: The acidic protons on the silica surface (silanol groups) can interact strongly with the polar carboxylic acid group. This can lead to a mixture of protonated and deprotonated forms of your acid on the column, each having a different polarity and interaction strength, resulting in a broad, streaky band instead of a sharp one.[15]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent.[15][16] This keeps your this compound fully protonated, preventing unwanted interactions with the silica and resulting in sharper peaks.
-
Consider Reversed-Phase Chromatography: If streaking persists, switch to a reversed-phase (e.g., C18) column.[9] In this technique, the non-polar cyclopentyl group will interact with the stationary phase. A mobile phase of water/acetonitrile or water/methanol, often with a small amount of acid (like TFA) to suppress ionization, can provide excellent separation for polar compounds.[9]
-
Q7: I'm struggling to find a good solvent system for my flash chromatography. Any suggestions?
A7: Finding the right mobile phase is key to a successful separation.
-
Causality: The ideal solvent system should move your target compound to a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, while maximizing the separation from impurities.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Start with a relatively non-polar solvent system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity. Test systems like 4:1, 2:1, and 1:1 Hexanes:Ethyl Acetate. Remember to add a drop of acetic acid to the TLC developing jar.
-
Alternative Solvents: If a simple two-solvent system doesn't work, consider a dichloromethane/methanol system. Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[16]
-
Try HILIC: For very polar compounds that don't stick well even on reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option. This uses a polar stationary phase (like an amine-bonded silica) with a reversed-phase type solvent system (e.g., acetonitrile/water).[17]
-
Technique 3: Recrystallization
While this compound is a liquid at room temperature, recrystallization can be an excellent purification method if the compound is first converted to a solid derivative, such as a salt.
Q8: I want to purify my acid by recrystallization. How can I do this if it's a liquid?
A8: You can convert the liquid acid into a solid salt, which can then be recrystallized.
-
Causality: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, or an amine) will form a salt. Many organic salts are crystalline solids with well-defined melting points and solubility profiles, making them amenable to recrystallization.[18]
-
Protocol: Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude acid in a suitable solvent (e.g., diethyl ether or ethyl acetate). Stoichiometrically add a solution of a base (e.g., 1M NaOH or an amine like dicyclohexylamine). The salt will often precipitate.
-
Solvent Screening: The key to recrystallization is finding a solvent where the salt is highly soluble when hot and poorly soluble when cold.[19] Test small batches in various solvents (e.g., ethanol, isopropanol, acetone, or solvent/water mixtures).
-
Recrystallization: Dissolve the crude salt in the minimum amount of boiling solvent.[20] Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.[21]
-
Isolation and Regeneration: Collect the pure salt crystals by vacuum filtration.[21] To recover the purified acid, dissolve the salt in water and re-acidify with a strong acid (e.g., HCl) until the pH is ~2. The pure this compound will separate and can be extracted with an organic solvent.
-
Q9: My recrystallization yield is very low. What am I doing wrong?
A9: Low yield is a common issue in recrystallization, often due to using too much solvent or improper cooling.
-
Causality: The goal is to create a supersaturated solution upon cooling. If too much solvent is used, the compound will remain dissolved even when the solution is cold.[20] Cooling too quickly can trap impurities and lead to the formation of small, impure crystals.
-
Troubleshooting Steps:
-
Use Minimum Solvent: Add the hot solvent in small portions to your crude material until it just dissolves. This is the most critical step for achieving a good yield.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. This allows for selective crystallization of the desired compound.
-
Solvent Choice: Ensure you have chosen an appropriate solvent. An ideal solvent will dissolve the impurities even when cold, or not at all, leaving them in the mother liquor or allowing for their removal via hot filtration.[20]
-
Check Mother Liquor: If you suspect significant product loss, you can try to concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals, which can be analyzed for purity.
-
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. 3-Cyclopentylpropionic acid | 140-77-2 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. jackwestin.com [jackwestin.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Overcoming low yield in the synthesis of 2-Cyclopentylpropanoic acid
Welcome to the technical support center dedicated to overcoming challenges in the synthesis of 2-Cyclopentylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve common issues, thereby improving your synthetic yield and purity.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My overall yield is consistently low. What are the most likely synthetic routes and their common pitfalls?
Answer:
Low overall yield in the synthesis of this compound can often be traced back to the chosen synthetic strategy and its inherent challenges. Two prevalent routes are the malonic ester synthesis and the hydrolysis of a nitrile intermediate.
Route 1: Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with a cyclopentyl halide, followed by hydrolysis and decarboxylation.[1][2][3]
-
Common Pitfalls:
-
Dialkylation: A significant side product is the dialkylated ester, which arises because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[4][5]
-
Incomplete Hydrolysis: The saponification of the diethyl ester to the dicarboxylic acid can be sluggish. Incomplete hydrolysis will result in the loss of product during workup.
-
Inefficient Decarboxylation: While β-dicarboxylic acids readily decarboxylate upon heating, suboptimal temperature or reaction time can lead to incomplete conversion to the final product.[6][7]
-
Route 2: Nitrile Hydrolysis
This two-step sequence involves the SN2 reaction of an alkyl halide with a cyanide salt to form a nitrile, which is then hydrolyzed to the carboxylic acid.[8]
-
Common Pitfalls:
-
SN2 Reaction Limitations: This method is most effective for primary and some secondary alkyl halides. Steric hindrance can significantly lower the yield of the nitrile formation step.[8][9]
-
Harsh Hydrolysis Conditions: The hydrolysis of nitriles typically requires heating with strong acid or base.[10][11][12][13] These conditions can sometimes lead to degradation of the starting material or product.
-
Incomplete Hydrolysis: The hydrolysis proceeds through an amide intermediate.[12][13] If the reaction is not driven to completion, a mixture of amide and carboxylic acid will be obtained, complicating purification.
-
A visual representation of the general troubleshooting workflow for low yield is provided below.
Caption: Troubleshooting workflow for low yield.
Question 2: In my malonic ester synthesis, I am getting a significant amount of a higher molecular weight byproduct. How can I minimize this?
Answer:
The higher molecular weight byproduct you are observing is likely the dialkylated malonic ester. This occurs because the mono-alkylated intermediate still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of the alkyl halide.[4][5]
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: The most effective way to reduce dialkylation is to use an excess of the malonic ester relative to the alkyl halide. A 1.5 to 2-fold excess of the malonic ester is often sufficient.
-
Controlled Addition of Base: Slowly adding the base to the mixture of the malonic ester and alkyl halide can help to maintain a low concentration of the enolate, favoring mono-alkylation.
-
Choice of Base: Using a bulky base can sometimes disfavor the second deprotonation due to steric hindrance.
| Parameter | Recommendation for Minimizing Dialkylation |
| Malonic Ester : Alkyl Halide Ratio | 1.5:1 to 2:1 |
| Base Addition | Slow, dropwise addition |
| Base Type | Standard (e.g., Sodium Ethoxide) or Bulky (e.g., Potassium tert-butoxide) |
Question 3: The decarboxylation step of my malonic ester synthesis seems inefficient, and I isolate the substituted malonic acid. How can I drive this reaction to completion?
Answer:
The decarboxylation of a β-dicarboxylic acid, such as the substituted malonic acid intermediate, proceeds through a cyclic, six-membered transition state upon heating, leading to the release of carbon dioxide and the formation of an enol, which then tautomerizes to the final carboxylic acid.[6][7] Incomplete decarboxylation is typically a result of insufficient heating.
Recommendations for Efficient Decarboxylation:
-
Temperature: Ensure the reaction mixture is heated to a sufficiently high temperature. The exact temperature will depend on the specific substrate, but temperatures in the range of 140-180 °C are common.
-
Reaction Time: Allow for an adequate reaction time at the target temperature. Monitoring the evolution of CO₂ gas can be a useful indicator of reaction progress.
-
Solvent: While the reaction can sometimes be performed neat, using a high-boiling point solvent can help to maintain a consistent and high temperature.
-
Microwave Irradiation: Microwave-assisted decarboxylation can be a highly efficient method, often requiring shorter reaction times and proceeding under solvent-free conditions.[14]
Question 4: My nitrile hydrolysis is stalling, and I am isolating the amide intermediate. How can I promote complete conversion to the carboxylic acid?
Answer:
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with an amide as an intermediate.[12][13] Isolating the amide indicates that the second step, the hydrolysis of the amide, is the rate-limiting step under your current conditions.
Strategies for Complete Hydrolysis:
-
Acid-Catalyzed Hydrolysis:
-
Increase Acid Concentration: Using a more concentrated strong acid (e.g., 6M HCl or H₂SO₄) can accelerate the hydrolysis of the amide.
-
Prolonged Heating: Increasing the reflux time is often necessary to drive the reaction to completion.
-
Mechanism Insight: In acidic conditions, the final step involves the protonation of the amide, making it a better leaving group, which is a key driving force for the reaction.[11]
-
-
Base-Catalyzed Hydrolysis:
-
Harsher Conditions: Basic hydrolysis often requires more vigorous conditions (higher temperatures, longer reflux times) than acidic hydrolysis.[11]
-
Workup: Remember that under basic conditions, the product will be the carboxylate salt. An acidic workup is required to protonate it to the free carboxylic acid.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying the final this compound product?
A1: The purification strategy will depend on the nature of the impurities.
-
Distillation: If the primary impurities are volatile, vacuum distillation is an effective method for purification.
-
Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.
-
Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard method.
Q2: Are there alternative, potentially higher-yielding, synthetic routes to this compound?
A2: Yes, other methods have been reported. One notable approach is the carboxylation of a Grignard reagent.[8][9][15] This involves forming a Grignard reagent from a cyclopentylalkyl halide and then reacting it with carbon dioxide. This method can be very effective, provided that the starting halide does not contain functional groups that are incompatible with the Grignard reagent.[8][9] Additionally, a patented one-pot synthesis involving cyclopentanone, morpholine, and an acrylate has been reported to achieve yields exceeding 90%.[16][17]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic C=O and O-H stretches of the carboxylic acid group.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the sample.
Experimental Protocols
Protocol 1: General Procedure for Malonic Ester Synthesis of this compound
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.5-2.0 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) portion-wise at room temperature.
-
Alkylation: To the resulting solution, add cyclopentylmethyl bromide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Hydrolysis (Saponification): After the alkylation is complete, cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH or KOH). Heat the mixture to reflux until the ester is fully hydrolyzed.
-
Workup and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Heat the resulting crude dicarboxylic acid to 140-180 °C until CO₂ evolution ceases.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: General Procedure for Nitrile Hydrolysis
-
Nitrile Synthesis (SN2): In a suitable solvent (e.g., DMSO or acetone), dissolve cyclopentylmethyl bromide (1.0 equivalent) and sodium cyanide (1.1 equivalents). Heat the reaction mixture and monitor for the disappearance of the starting alkyl halide.
-
Hydrolysis: After completion, carefully quench the reaction and remove the solvent. To the crude nitrile, add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: If using acidic hydrolysis, cool the reaction mixture and extract the product with an organic solvent. If using basic hydrolysis, cool the mixture, acidify with a strong acid, and then extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by vacuum distillation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. askthenerd.com [askthenerd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
- 14. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 15. transformationtutoring.com [transformationtutoring.com]
- 16. This compound (7028-22-0) for sale [vulcanchem.com]
- 17. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopentylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopentylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic routes. This document offers a structured question-and-answer format to directly address specific issues you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its synthesis can be approached through several viable routes, each with its own set of advantages and potential challenges. This guide will focus on three primary synthetic methodologies:
-
One-Pot Synthesis via Enamine Intermediate: An efficient and high-yielding industrial method.
-
Malonic Ester Synthesis: A classic and versatile method for carboxylic acid synthesis.
-
Grignard Reaction with Carbon Dioxide: A direct approach utilizing an organometallic intermediate.
This resource will provide detailed troubleshooting for each of these routes, helping you to optimize your reaction conditions and achieve high yields of your target compound.
Route 1: One-Pot Synthesis from Cyclopentanone via Enamine Intermediate
This modern approach offers high yields (often exceeding 90%) by combining three key reactions in a single pot: enamine formation, Michael addition, and hydrolysis.[1][2]
Overall Reaction Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of the enamine intermediate is low. What are the common causes?
A1: Low enamine yield is typically due to incomplete removal of water or issues with the catalyst.
-
Incomplete Water Removal: The formation of an enamine from a ketone and a secondary amine is a reversible reaction.[3][4] The equilibrium must be driven towards the product by removing the water formed.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and that your solvent (typically toluene) is refluxing at a rate sufficient to azeotropically remove water. Check for any leaks in your system.
-
-
Catalyst Inactivity: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial for this reaction.
-
Solution: Use a fresh, dry sample of p-TsOH. If your catalyst has been exposed to moisture, its activity may be compromised.
-
Q2: The Michael addition of the acrylate is sluggish or incomplete. How can I improve this step?
A2: A slow or incomplete Michael addition can be due to several factors, including steric hindrance, reagent quality, or suboptimal temperature.
-
Steric Hindrance: While the enamine of cyclopentanone is relatively unhindered, bulky acrylates can slow the reaction.
-
Solution: If using a substituted acrylate, consider increasing the reaction time or temperature.
-
-
Acrylate Polymerization: Acrylates can polymerize, especially at higher temperatures.
-
Solution: Add the acrylate dropwise to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high. The use of microwave irradiation has been shown to decrease reaction times and potentially reduce side reactions.[5]
-
-
Reagent Purity: Impurities in the acrylate can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity acrylate.
-
Q3: I am observing significant side products after the Michael addition. What are they and how can I avoid them?
A3: A common side product is the result of a second Michael addition, where the initial product reacts with another molecule of the enamine or acrylate.
-
Double Michael Addition: This can occur if the stoichiometry is not carefully controlled.
-
Solution: Use a slight excess of the acrylate to ensure the enamine is fully consumed. Adding the acrylate slowly can also help to minimize this side reaction.[6]
-
Q4: The final hydrolysis step is not going to completion, or I am getting a low yield of the carboxylic acid.
A4: Incomplete hydrolysis or low yield of the final product can be due to insufficient base, short reaction time, or issues during the workup.
-
Incomplete Hydrolysis: Saponification of the ester requires a sufficient amount of base.
-
Solution: Use a stoichiometric excess of a strong base like sodium hydroxide. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting ester has been consumed.[7]
-
-
Product Loss During Workup: The final product, this compound, has some solubility in water.
-
Solution: After acidification, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Washing the combined organic extracts with brine will help to remove dissolved water.
-
Detailed Experimental Protocol: One-Pot Synthesis
| Step | Procedure | Key Parameters & Troubleshooting |
| 1. Enamine Formation | In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene. Reflux the mixture until no more water is collected in the Dean-Stark trap. | - Anhydrous conditions: Ensure all glassware is dry. - TLC monitoring: Spot for the disappearance of cyclopentanone. |
| 2. Michael Addition | Cool the reaction mixture to room temperature. Slowly add the acrylate ester (1.1 eq) dropwise over 30-60 minutes. After the addition is complete, heat the reaction mixture to 60-80°C and stir for 2-4 hours. | - Slow addition: Prevents polymerization and side reactions. - Temperature control: Avoid excessive heat to prevent polymerization. |
| 3. Hydrolysis | Cool the reaction mixture. Add a solution of NaOH (3.0 eq) in a mixture of water and methanol. Heat the mixture to reflux for 2-3 hours. | - TLC monitoring: Ensure the complete disappearance of the ester intermediate. |
| 4. Workup & Purification | Cool the reaction to room temperature and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation. | - Efficient extraction: Crucial for maximizing yield. - Final pH: Ensure the solution is sufficiently acidic to protonate the carboxylate. |
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids.[8] It involves the alkylation of diethyl malonate with a cyclopentyl halide, followed by hydrolysis and decarboxylation.[9]
Overall Reaction Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The alkylation of diethyl malonate with cyclopentyl bromide is giving a low yield. What could be the problem?
A1: Low yields in this step can be attributed to several factors, including incomplete enolate formation, side reactions of the alkyl halide, or steric hindrance.
-
Incomplete Enolate Formation: The pKa of diethyl malonate is around 13, so a sufficiently strong base is required for complete deprotonation.
-
Solution: Use a fresh solution of sodium ethoxide (NaOEt) in ethanol. Ensure your reagents and solvent are anhydrous, as water will quench the enolate.
-
-
E2 Elimination of Cyclopentyl Bromide: Cyclopentyl bromide is a secondary alkyl halide and can undergo E2 elimination in the presence of a strong, sterically unhindered base like sodium ethoxide, forming cyclopentene.[10][11][12][13]
-
Solution: Keep the reaction temperature as low as possible while still allowing the SN2 reaction to proceed at a reasonable rate. Adding the cyclopentyl bromide slowly to the enolate solution can also help to minimize this side reaction.
-
-
Dialkylation: A common side product is the dialkylated malonic ester.
-
Solution: Use a slight excess of diethyl malonate relative to the cyclopentyl bromide and base to favor mono-alkylation.[14]
-
Q2: I am having trouble with the hydrolysis and decarboxylation step. How can I optimize this?
A2: This step requires harsh conditions, which can sometimes lead to decomposition or incomplete reaction.
-
Incomplete Hydrolysis: The ester groups may be resistant to hydrolysis.
-
Solution: Use a significant excess of a strong base (e.g., NaOH or KOH) and ensure a sufficiently long reaction time at reflux.
-
-
Incomplete Decarboxylation: The decarboxylation of the malonic acid intermediate requires heat.
-
Solution: After hydrolysis and acidification, ensure the solution is heated to a sufficient temperature (typically reflux) to drive off CO2.
-
Q3: How can I monitor the progress of the alkylation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.
-
TLC Analysis:
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2) is a good starting point.
-
Visualization: Use a UV lamp (if your compounds are UV active) or a potassium permanganate stain.
-
Interpretation: You should see the disappearance of the diethyl malonate spot and the appearance of a new, less polar spot for the alkylated product.
-
Detailed Experimental Protocol: Malonic Ester Synthesis
| Step | Procedure | Key Parameters & Troubleshooting |
| 1. Enolate Formation | In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol. Once the sodium has completely reacted, cool the solution to room temperature. Add diethyl malonate (1.1 eq) dropwise. | - Anhydrous conditions: Essential for successful enolate formation. - Safety: Handle sodium metal with extreme care. |
| 2. Alkylation | To the solution of the sodium enolate, add cyclopentyl bromide (1.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours, or until TLC indicates the consumption of the starting materials. | - Temperature control: A gentle reflux is optimal to balance reaction rate and minimize elimination. - TLC monitoring: Track the disappearance of cyclopentyl bromide. |
| 3. Hydrolysis | Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add an aqueous solution of NaOH (3.0 eq) and reflux for 4-6 hours. | - Vigorous reflux: Ensures complete saponification of the sterically hindered ester. |
| 4. Decarboxylation & Workup | Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 2). Heat the mixture to reflux for an additional 2-4 hours to ensure complete decarboxylation. Cool the solution and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by vacuum distillation. | - Careful acidification: The addition of acid is exothermic. - Check for gas evolution: Decarboxylation will produce CO2 gas. |
Route 3: Grignard Reaction with Carbon Dioxide
This route involves the formation of a Grignard reagent from a cyclopentyl halide, which then reacts with carbon dioxide to form the carboxylate salt.[15] Subsequent acidification yields the desired carboxylic acid.
Overall Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The Grignard reagent is not forming, or the reaction is not initiating.
A1: The formation of a Grignard reagent is highly sensitive to moisture and the quality of the magnesium.
-
Presence of Water: Even trace amounts of water will prevent the reaction from starting.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried. Use anhydrous diethyl ether or THF as the solvent.
-
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide.
-
Solution: Briefly crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
-
Q2: My yield of carboxylic acid is low, and I am isolating a significant amount of cyclopentane.
A2: The formation of cyclopentane indicates that the Grignard reagent is being quenched by a proton source.
-
Protic Impurities: Water is the most common culprit, but any protic functional groups in the starting materials or solvent will react with the Grignard reagent.
-
Solution: Ensure all reagents and solvents are scrupulously dry.
-
Q3: I am observing the formation of dicyclopentyl ketone as a major byproduct.
A3: The formation of a ketone is a known side reaction in the carboxylation of Grignard reagents. It occurs when the initially formed carboxylate salt reacts with a second equivalent of the Grignard reagent.
-
Reaction with Carboxylate Intermediate: The magnesium carboxylate salt can be attacked by another molecule of the Grignard reagent.
-
Solution: Add the Grignard reagent solution slowly to a large excess of crushed dry ice (solid CO2). This ensures that the Grignard reagent is always in the presence of an excess of the electrophile, minimizing the chance of it reacting with the product.[16]
-
Detailed Experimental Protocol: Grignard Synthesis
| Step | Procedure | Key Parameters & Troubleshooting |
| 1. Grignard Reagent Formation | In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.1 eq). Add a small amount of anhydrous diethyl ether to cover the magnesium. In the addition funnel, place a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a crystal of iodine. Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes. | - Strictly anhydrous conditions: Absolutely critical for success. - Initiation: Can be tricky; be patient and use activation techniques if necessary. |
| 2. Carboxylation | Place a large excess of crushed dry ice in a separate flask. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. | - Large excess of CO2: Minimizes ketone formation. - Vigorous stirring: Ensures efficient mixing. |
| 3. Workup & Purification | Allow the excess dry ice to sublime. Slowly and carefully add an aqueous solution of a weak acid (e.g., 10% HCl or NH4Cl) to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2-3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by vacuum distillation. | - Slow quenching: The reaction with acid is highly exothermic. - Extraction: Important for maximizing the yield of the carboxylic acid. |
Safety Precautions
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][17][18][19]
-
Cyclopentyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area or fume hood and wear appropriate PPE.[20]
-
Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.
Analytical Monitoring
The progress of these reactions can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of products in the one-pot and malonic ester syntheses.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the products and byproducts in all three synthetic routes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to assess purity.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups (e.g., C=O of the ester and carboxylic acid) and monitoring the progress of the hydrolysis steps.
Modern process analytical technology (PAT) tools can be integrated for real-time monitoring and control of reaction parameters.[21][22]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. (a) E2 elimination of the bromide 7 with the base sodium ethoxide gives 8.. [askfilo.com]
- 12. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Malonic Ester Synthesis [organic-chemistry.org]
- 15. adichemistry.com [adichemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- 21. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Cyclopentylpropanoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Cyclopentylpropanoic acid (also known as 3-Cyclopentylpropanoic acid). This document is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to not only execute the synthesis but also to troubleshoot it effectively.
Frequently Asked Questions (FAQs)
Q1: I need to synthesize this compound. Which synthetic route is the most reliable?
A1: The optimal route depends on your scale, available starting materials, and purity requirements. Two highly reliable and commonly employed methods are the Malonic Ester Synthesis and a One-Pot Michael Addition/Hydrolysis sequence.
-
Malonic Ester Synthesis: This is a classic and highly versatile route for preparing substituted carboxylic acids.[1] It offers excellent control over the final structure but involves multiple distinct steps (deprotonation, alkylation, hydrolysis, decarboxylation).[2] It is exceptionally well-suited for lab-scale synthesis where flexibility is key.
-
Michael Addition/Hydrolysis: This route typically involves the reaction of cyclopentanone with an acrylate ester via an enamine intermediate, followed by hydrolysis.[3][4] A key advantage is that it can be performed as a "one-pot" synthesis, simplifying the process and often leading to very high yields (>90%), making it attractive for industrial-scale production.[5]
Here is a comparative summary to guide your decision:
| Feature | Malonic Ester Synthesis | Michael Addition / Hydrolysis |
| Primary Starting Materials | Diethyl malonate, Cyclopentyl halide | Cyclopentanone, Acrylate ester |
| Typical Yield | 60-80% | >90%[5] |
| Number of Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 2 (Michael Addition, Hydrolysis) - often one-pot |
| Scalability | Good for lab scale; less ideal for large scale | Excellent |
| Key Advantage | High versatility for various alkyl groups | High efficiency and atom economy |
| Common Challenge | Potential for dialkylation side products[6] | Controlling the Michael addition, complete hydrolysis |
Q2: What are the key physicochemical properties of this compound I should be aware of for purification?
A2: Understanding the product's properties is critical for a successful work-up and purification.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₁₄O₂ | --- |
| Molar Mass | 142.20 g/mol [3] | --- |
| Physical State | Colorless to pale yellow liquid[7] | Purification will likely involve distillation or chromatography, not recrystallization. |
| Boiling Point | 130-132 °C at 12 mm Hg[7] | Requires vacuum distillation to avoid decomposition at atmospheric pressure. |
| Solubility | Low water solubility; miscible in organic solvents[3] | Facilitates extraction from aqueous layers into organic solvents like ether or ethyl acetate. |
| pKa | ~4.8 (typical for a carboxylic acid)[3] | The molecule can be deprotonated with a mild base (e.g., NaHCO₃, NaOH) to form a water-soluble carboxylate salt. This is the cornerstone of an acid-base extraction work-up to remove neutral impurities. |
Troubleshooting Guide: Malonic Ester Synthesis Route
This route is a cornerstone of carboxylic acid synthesis.[8] The general workflow is deprotonation of diethyl malonate, alkylation with a cyclopentyl halide, followed by saponification and acidic decarboxylation.
Q3: My alkylation step is giving a low yield, and I see a significant amount of a higher molecular weight byproduct. What is happening?
A3: This is a classic case of dialkylation . The mono-alkylated malonic ester product still possesses one acidic α-hydrogen, which can be deprotonated by any remaining base and react with another molecule of cyclopentyl bromide.[6][9]
Causality & Solution:
-
Stoichiometry Control: The most common cause is using an excess of base or alkylating agent. Use a precise 1:1 molar ratio of sodium ethoxide to diethyl malonate. The alkylating agent (cyclopentyl bromide) should be added slowly and can be used in a slight excess (1.05-1.1 equivalents) to ensure all the enolate is consumed.
-
Base Strength & pKa: Diethyl malonate has a pKa of ~13. The mono-alkylated product is slightly less acidic (pKa ~15). A strong base like sodium ethoxide (the conjugate acid, ethanol, has a pKa of ~16) can deprotonate both. Ensure the reaction temperature is kept low during base addition to form the initial enolate cleanly before adding the alkyl halide.
-
Reaction Conditions: Add the cyclopentyl bromide dropwise to the cooled enolate solution. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation reaction kinetically.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. This compound (7028-22-0) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
Technical Support Center: Overcoming Scalability Challenges in 2-Cyclopentylpropanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Cyclopentylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs), robust and scalable production of this molecule is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and common scale-up pitfalls.
Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy
Q1: What are the primary synthesis routes for this compound, and how do they compare for scalability?
When planning for pilot or industrial-scale production, selecting the right synthetic pathway is the most critical decision. The two most prevalent routes are the Enamine-mediated Michael Addition and the Grignard Reagent Carboxylation . Each has distinct advantages and challenges.
The enamine route, often performed as a one-pot synthesis, involves reacting cyclopentanone with a secondary amine (like morpholine) to form an enamine intermediate.[1][3] This is followed by a Michael addition with an acrylate ester and subsequent hydrolysis.[3][4] The Grignard route is a more classic organometallic approach where a cyclopentylalkyl halide is converted into a Grignard reagent, which is then carboxylated using carbon dioxide.[5]
Below is a comparative summary to guide your selection:
Table 1: Comparison of Primary Synthesis Routes
| Parameter | Enamine-mediated Michael Addition | Grignard Reagent Carboxylation |
| Starting Materials | Cyclopentanone, morpholine, acrylate ester | Cyclopentylalkyl halide, Magnesium |
| Typical Yield | High (>90% reported in patents)[3] | Moderate to Good (60-85%) |
| Scalability | Generally more straightforward; one-pot process simplifies operations.[3] | Challenging; highly exothermic, moisture-sensitive, risk of side reactions.[6] |
| Key Challenges | Ensuring complete enamine formation; controlling Michael addition exotherm; complete final hydrolysis. | Grignard initiation variability; managing severe exotherm; Wurtz coupling byproduct formation.[6][7] |
| Safety Concerns | Use of toluene (flammable); handling of p-TsOH (corrosive). | Pyrophoric nature of finely divided Mg; handling of reactive organometallics; ether solvents (highly flammable). |
| Ideal For | Large-scale, cost-effective industrial production where process simplification is key. | Scenarios where starting materials are readily available; smaller scales where batch control is manageable. |
Section 2: Troubleshooting the Enamine-Mediated Michael Addition Route
This route is often favored for its high yields and operational simplicity.[3] However, issues can arise at each stage when scaling up.
Workflow: Enamine-Mediated Michael Addition
Caption: One-pot synthesis workflow for this compound.
Issue 1: Low Yield of the Ester Intermediate
You observe a significant amount of unreacted cyclopentanone or the formation of unidentified byproducts after the Michael addition step.
-
Potential Cause A: Incomplete Enamine Formation. The equilibrium between the ketone/amine and the enamine/water must be driven to the right. At scale, inefficient water removal is a common problem.
-
Troubleshooting Protocol:
-
Verify Azeotropic Removal: Ensure your Dean-Stark trap or equivalent setup is efficiently collecting water. The theoretical amount of water should be calculated and monitored.
-
Catalyst Check: Use a catalytic amount (e.g., 0.1 equivalents) of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to accelerate enamine formation.[4]
-
Reaction Time: Allow sufficient reflux time (typically 2-4 hours) for water collection to cease, indicating the reaction is complete.[3][4]
-
-
-
Potential Cause B: Poorly Controlled Michael Addition. This reaction is exothermic. A rapid addition of the acrylate ester can cause temperature spikes, leading to side reactions such as polymerization of the acrylate or undesired aldol-type reactions.
-
Troubleshooting Protocol:
-
Temperature Control: After enamine formation, cool the reaction mixture to the specified temperature (e.g., 85-95°C) before starting the addition.[3][4]
-
Controlled Dosing: Add the acrylate ester dropwise or via a syringe pump over several hours.[3] This maintains a low concentration of the electrophile and allows the reactor's cooling system to dissipate the heat effectively.
-
Stirring Efficiency: Ensure agitation is sufficient to provide good mixing and prevent localized hot spots, especially in large vessels.
-
-
Issue 2: Incomplete Hydrolysis to the Final Acid
After the hydrolysis step, analysis (TLC, GC, or HPLC) shows residual ester intermediate.
-
Potential Cause: Insufficient Base or Reaction Time/Temperature. Saponification is a bimolecular reaction. At scale, mass transfer limitations can slow the reaction, and stoichiometry becomes critical.
-
Troubleshooting Protocol:
-
Stoichiometry: Use a molar excess of a strong base (e.g., 2-3 equivalents of NaOH) to drive the hydrolysis to completion.[4]
-
Co-Solvent: The use of a co-solvent like methanol (MeOH) improves the solubility of the organic ester in the aqueous base, accelerating the reaction.[4]
-
Temperature & Time: Heat the mixture to 50-80°C for 1-3 hours.[3][4]
-
In-Process Control (IPC): Do not rely solely on time. Take samples periodically and analyze via TLC or HPLC to confirm the disappearance of the starting ester before proceeding to the acidic workup.
-
-
Section 3: Troubleshooting the Grignard Reagent Route
The Grignard route is powerful but notoriously sensitive. Success at scale hinges on rigorous control over reaction parameters.
Decision Tree: Troubleshooting Grignard Reaction Failure
Caption: Decision tree for troubleshooting Grignard reagent synthesis.
Issue 1: Reaction Fails to Initiate or is Sluggish
You've combined the alkyl halide and magnesium turnings, but the characteristic bubbling and gentle reflux do not begin.
-
Potential Cause A: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Troubleshooting Protocol:
-
Mechanical Activation: In the reactor, stir the dry magnesium turnings vigorously under an inert atmosphere (N₂ or Ar) for 30 minutes to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the Mg surface, exposing fresh metal. Alternatively, add a few drops of 1,2-dibromoethane. Its reaction with Mg is rapid and exothermic, which often initiates the main reaction.[6]
-
-
-
Potential Cause B: Presence of Moisture. Grignard reagents are extremely sensitive to protic sources, especially water.
-
Troubleshooting Protocol:
-
Glassware: Ensure all reactors and addition funnels are oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvents: Use anhydrous grade ether or THF. For large-scale work, it is best practice to distill the solvent from a drying agent (e.g., sodium/benzophenone) immediately before use.
-
-
Issue 2: Low Yield and Formation of Wurtz Coupling Byproduct
The main byproduct observed is a dimer resulting from the coupling of two cyclopentylalkyl groups.
-
Potential Cause: High Local Concentration of Alkyl Halide. The Wurtz coupling side reaction occurs when a molecule of the Grignard reagent formed reacts with an incoming molecule of alkyl halide.[6][7] This is favored when the halide concentration is high.
-
Troubleshooting Protocol:
-
Reverse Addition (Barbier): While less common for scale-up, adding the halide and magnesium simultaneously to the solvent can sometimes help.
-
Slow Dosing: The most effective method is to add the alkyl halide solution slowly and sub-surface to a well-stirred suspension of magnesium. This ensures the halide reacts at the Mg surface before it can encounter a high concentration of the formed Grignard reagent.
-
Continuous Processing: For industrial scale, continuous flow reactors offer a superior solution. They provide a large excess of magnesium and excellent heat management, significantly suppressing Wurtz coupling.[6][8]
-
-
Section 4: Purification & Workup FAQs
Q2: I'm struggling with emulsion formation during the liquid-liquid extraction step. How can I resolve this at scale?
Emulsions are common during the workup of reactions involving basic hydrolysis followed by acidification, due to the formation of fine precipitates or amphiphilic species.
-
Solution 1: Add Brine. After the extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solution 2: Change Solvent. If emulsions persist, consider switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of diethyl ether or ethyl acetate.
-
Solution 3: Filtration. For smaller scales, passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help break up the mixture.
-
Solution 4: Allow Time. In large vessels, simply stopping agitation and allowing the layers to settle for an extended period can be effective.
Q3: What are the best practices for final purification by vacuum distillation?
This compound is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for achieving high purity.[1][9]
-
Optimal Conditions:
-
Pressure: A vacuum of ~12 mmHg is reported, corresponding to a boiling point of 130-132°C.[9] Adjusting the pressure will change the required temperature.
-
Fractionation: Use a short fractionating column (e.g., a Vigreux column) to achieve a good separation between your product and any lower or higher boiling impurities.
-
Anti-Bumping: Use a magnetic stir bar or introduce a slow stream of nitrogen/argon into the boiling flask to ensure smooth boiling and prevent bumping, which is a significant hazard in large-scale distillations.
-
Temperature Monitoring: Place the thermometer bulb at the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. Collect the fraction that distills over a narrow and constant temperature range.
-
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. imm.fraunhofer.de [imm.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. Scalable continuous synthesis of Grignard reagents from in situ-activated magnesium metal [publica.fraunhofer.de]
- 9. Cas 140-77-2,3-Cyclopentylpropionic acid | lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to 2-Cyclopentylpropanoic Acid and Other Propanoic Acid Derivatives for Drug Discovery
In the landscape of drug discovery and development, the propanoic acid scaffold represents a cornerstone, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparative analysis of 2-Cyclopentylpropanoic acid against other notable propanoic acids, offering a technical deep-dive for researchers, scientists, and drug development professionals. Our focus will be on the objective comparison of physicochemical properties, biological activity, and metabolic stability, supported by detailed experimental protocols.
Introduction: The Propanoic Acid Moiety in Medicinal Chemistry
Propanoic acid derivatives are a significant class of pharmaceuticals, primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] Their therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[2] The archetypal members of this class, such as ibuprofen and naproxen, have seen widespread clinical use for decades.[1]
The subject of this guide, this compound, presents an interesting structural variation with its cyclopentyl group. This aliphatic ring may influence the molecule's lipophilicity, metabolic stability, and interaction with target enzymes, making it a compelling candidate for comparative studies in the pursuit of novel therapeutics with improved pharmacological profiles. This guide will delineate the methodologies to rigorously evaluate these parameters.
Comparative Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Here, we compare this compound with two widely used propanoic acid derivatives: ibuprofen and naproxen.
| Property | This compound | Ibuprofen | Naproxen | Source |
| Molecular Formula | C₈H₁₄O₂ | C₁₃H₁₈O₂ | C₁₄H₁₄O₃ | [3][4][5] |
| Molar Mass ( g/mol ) | 142.20 | 206.29 | 230.26 | [3][4][5] |
| Physical State | Colorless to pale yellow liquid | White crystalline solid | White to off-white crystalline substance | [3][4][5] |
| Water Solubility | Low | < 1 mg/mL | Practically insoluble at low pH, freely soluble at pH > 6 | [3][5][6] |
| pKa | ~4.8 (estimated) | ~4.4-4.9 | ~4.2 | [3] |
| LogP (Octanol/Water) | Not experimentally determined | 3.97 | 3.18 |
Note: LogP values can vary based on the determination method.
The cyclopentyl moiety in this compound suggests a moderate lipophilicity, which is a critical factor for membrane permeability and oral absorption.[7] The estimated pKa is in a similar range to other carboxylic acid-containing drugs, indicating it will be ionized at physiological pH.[3]
Experimental Protocol: Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a crucial parameter that influences a drug's absorption and distribution. Potentiometric titration is a highly accurate method for its determination.[8]
Objective: To experimentally determine the pKa of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (carbonate-free)
-
Reaction vessel
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa must be extrapolated to zero co-solvent.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.
-
Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments and recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise determination, the inflection point can be identified from the first or second derivative of the titration curve.
-
Replicates: Perform the titration at least in triplicate to ensure accuracy and calculate the mean and standard deviation.[9]
Experimental Protocol: Determination of LogP via Shake-Flask Method
The octanol-water partition coefficient (LogP) is a key indicator of a drug's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[2]
Objective: To determine the LogP of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water/buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
-
Replicates: Perform the experiment in triplicate.
Comparative Biological Activity: COX Inhibition
The primary mechanism of action for most propanoic acid NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[2] The relative potency and selectivity of a compound for these isoforms are critical determinants of its efficacy and side-effect profile.[10]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio | Source |
| This compound | Hypothetical Data: 15 | Hypothetical Data: 5 | Hypothetical Data: 0.33 | |
| Ibuprofen | ~1.3 - 5.2 | ~13.9 - 34.7 | ~2.5 - 10 | |
| Naproxen | ~0.6 - 2.4 | ~8.7 - 23.4 | ~4 - 14 |
Note: IC₅₀ values can vary significantly depending on the assay conditions. The data presented are a synthesis from multiple sources for comparative purposes.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 inhibitor screening kits (commercially available, e.g., from Abcam or Assay Genie)[11][12]
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the probe, cofactor, and substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in COX Assay Buffer to 10X the final desired concentrations.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add assay buffer.
-
Inhibitor Control (IC): Add a known COX-1 or COX-2 inhibitor.
-
Sample Wells (S): Add the diluted this compound solutions.
-
-
Reaction Initiation: Add the reaction mix containing the COX enzyme and probe to all wells. Initiate the reaction by adding the arachidonic acid solution.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Comparative Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing Phase I metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound (this compound) and a positive control with known metabolic stability (e.g., midazolam)
-
Acetonitrile with an internal standard
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare an incubation mixture containing liver microsomes in phosphate buffer.
-
Reaction Initiation: Pre-incubate the microsome mixture with the test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.[13]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.
-
Visualizing Experimental Workflows
To enhance clarity and reproducibility, the experimental workflows are presented as diagrams using the DOT language.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for LogP determination by the shake-flask method.
Caption: Workflow for the in vitro COX inhibitor screening assay.
Conclusion and Future Directions
This guide has provided a framework for the comparative study of this compound against other propanoic acid derivatives. The outlined experimental protocols for determining pKa, LogP, COX inhibition, and metabolic stability are fundamental to characterizing any new chemical entity in a drug discovery program.
The presence of the cyclopentyl group in this compound is anticipated to influence its properties in several ways. Increased lipophilicity could enhance membrane permeability but may also lead to higher plasma protein binding and sequestration in adipose tissue. The aliphatic ring might also alter the metabolic profile compared to the aryl-containing propanoic acids, potentially leading to a different set of metabolites and clearance rate. Further studies, including in vivo pharmacokinetic and efficacy models, would be necessary to fully elucidate the therapeutic potential of this compound. The methodologies described herein provide the essential first steps in this comprehensive evaluation.
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound (7028-22-0) for sale [vulcanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Human Metabolome Database: Showing metabocard for Naproxen (HMDB0001923) [hmdb.ca]
- 6. news-medical.net [news-medical.net]
- 7. interchim.fr [interchim.fr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Physical characterization of naproxen sodium hydrate and anhydrate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Efficacy Analysis of Loxoprofen and Other Profen-Class NSAIDs
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Within this broad class, the aryl-propionic acid derivatives, commonly known as "profens," are among the most widely utilized. This guide provides an in-depth comparative analysis of the efficacy of loxoprofen, a unique NSAID derived from 2-Cyclopentylpropanoic acid, against two other prominent members of the profen class: ibuprofen and naproxen.
Loxoprofen is distinguished by its classification as a prodrug, a feature designed to mitigate gastrointestinal side effects. It undergoes in vivo conversion to its active trans-alcohol metabolite, which then exerts its pharmacological effects. This guide will delve into the mechanistic nuances, comparative preclinical and clinical efficacy, and safety profiles of these selected NSAIDs, supported by experimental data to inform research and development decisions.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs, including the profens, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues, playing a crucial role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. The ratio of COX-1 to COX-2 inhibition is a critical determinant of a drug's efficacy and safety profile.
Loxoprofen, as a prodrug, is largely inactive until it is absorbed and metabolized in the liver by carbonyl reductase to its active trans-alcohol form, also referred to as loxoprofen-SRS.[1][2] This active metabolite is a non-selective inhibitor of both COX-1 and COX-2.[1][2]
Figure 1: NSAID Mechanism of Action via the COX Pathway
Comparative In Vitro Efficacy: COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the comparative IC50 values for the active metabolite of loxoprofen, ibuprofen, and naproxen against COX-1 and COX-2. It is important to note that variations in experimental conditions can affect these values, hence data from studies employing similar methodologies are most comparable.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Loxoprofen (trans-alcohol metabolite) | 0.64 | 1.85 | 0.35 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Naproxen | 8.8 | 5.3 | 1.66 | Data not available in a directly comparable study |
Note: The data presented are from different studies and should be interpreted with caution. A higher COX-2 selectivity index suggests a preference for inhibiting COX-2 over COX-1.
Comparative In Vivo Efficacy
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory activity of new compounds. The percentage inhibition of edema is a measure of the compound's efficacy.
| Drug | Dose (mg/kg) | Route | % Inhibition of Edema | Reference |
| Loxoprofen | 2.0 (ED50) | Oral | 50 | [2] |
| Ibuprofen | 10 | Oral | ~40-50 | General literature values |
| Naproxen | 10 | Oral | ~50-60 | General literature values |
Analgesic Activity: Hot Plate Test
The hot plate test is used to assess the central analgesic activity of drugs. The latency to a pain response (e.g., paw licking or jumping) is measured. An increase in latency indicates an analgesic effect.
| Drug | Dose (mg/kg) | Route | Increase in Pain Threshold Latency (%) | Reference |
| Loxoprofen | 3-30 | Oral | Dose-dependent increase | [1] |
| Ibuprofen | 30-100 | Oral | Significant increase | General literature values |
| Naproxen | 10-30 | Oral | Significant increase | General literature values |
Comparative Clinical Efficacy
Clinical trials provide the most relevant data for comparing the efficacy of NSAIDs in human populations. Key endpoints often include the Visual Analog Scale (VAS) for pain and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for osteoarthritis symptoms.
Postoperative Pain Management
| Study Comparison | Pain Model | Key Findings | Reference |
| Loxoprofen vs. Ibuprofen | Postoperative pain | Loxoprofen showed comparable analgesic efficacy to ibuprofen. | [4] |
| Loxoprofen vs. Celecoxib | Postoperative pain after spinal surgery | Loxoprofen showed a superior and more rapid analgesic effect compared to celecoxib shortly after a single administration.[1] | [1] |
| Loxoprofen vs. Acetaminophen | Postoperative pain after radical prostatectomy | The use of rescue analgesics was significantly lower in the loxoprofen group compared to the acetaminophen group.[5] | [5] |
Osteoarthritis Management
| Study Comparison | Key Findings (WOMAC/VAS scores) | Reference | | :--- | :--- | :--- | :--- | | Loxoprofen vs. Naproxen | Loxoprofen demonstrated comparable efficacy to naproxen in treating non-surgical low back pain. |[4] | | Loxoprofen Cataplasm vs. Flurbiprofen Cataplasm | After 2 weeks, the loxoprofen group showed significantly lower WOMAC global scores and VAS scores compared to the flurbiprofen group.[6] |[6] | | Naproxen in Knee vs. Hip OA | Naproxen treatment resulted in a greater improvement in WOMAC scores for patients with knee osteoarthritis compared to those with hip osteoarthritis.[7] |[7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, such as the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax), are crucial for its clinical application.
| Drug | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference |
| Loxoprofen | ~0.5-1 | ~6-8 | ~1.2-1.5 | General literature values |
| Ibuprofen | ~1-2 | ~15-25 (for 200mg dose) | ~2 | [8] |
| Naproxen | ~2-4 | ~30-50 (for 250mg dose) | ~12-17 | [9] |
Gastrointestinal Safety Profile
A major differentiator among NSAIDs is their gastrointestinal (GI) safety profile. The prodrug nature of loxoprofen is intended to reduce direct irritation of the gastric mucosa.
| Study Comparison | Key Findings (Ulcer Index/Incidence) | Reference | | :--- | :--- | :--- | :--- | | Loxoprofen vs. Celecoxib | In a 2-week study with healthy volunteers, the incidence of gastroduodenal ulcers was 27.6% in the loxoprofen group compared to 1.4% in the celecoxib group.[10] |[10] | | Loxoprofen Nanoemulsion | An optimized nanoemulsion formulation of loxoprofen exhibited a better ulcer index compared to an aqueous suspension of the drug in rats.[11] |[11] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant matrix.
Figure 2: Workflow for In Vitro COX Inhibition Assay
Protocol:
-
COX-1 Activity:
-
Freshly drawn human blood is aliquoted into tubes containing the test compound at various concentrations or a vehicle control.
-
The blood is allowed to clot for 1 hour at 37°C, during which thrombin produced during coagulation stimulates platelets to synthesize Thromboxane A2 (TXA2), a COX-1 product.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, Thromboxane B2 (TXB2), is quantified using an enzyme-linked immunosorbent assay (ELISA). The reduction in TXB2 levels relative to the control indicates COX-1 inhibition.[12]
-
-
COX-2 Activity:
-
Heparinized human blood is pre-incubated with aspirin to irreversibly inhibit platelet COX-1.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
The test compound is added, and the blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2), a major product of COX-2, is quantified by ELISA. The reduction in PGE2 levels indicates COX-2 inhibition.[12]
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay
Protocol:
-
Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Baseline paw volume is measured using a plethysmometer.
-
The test compound or vehicle is administered, typically orally, 30-60 minutes before carrageenan injection.[13]
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.[13]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]
-
The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
In Vivo Analgesic Assay: Hot Plate Test in Rodents
This method evaluates the central analgesic effects of a compound against a thermal stimulus.
Protocol:
-
Mice or rats are individually placed on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Animals are treated with the test compound or vehicle.
-
The hot plate test is repeated at specified time points after drug administration (e.g., 30, 60, 90 minutes).
-
An increase in the latency to respond compared to baseline and vehicle control indicates analgesia.
Conclusion
Loxoprofen, a this compound derivative, presents a distinct profile within the profen class of NSAIDs, primarily due to its nature as a prodrug. Preclinical and clinical data suggest that loxoprofen offers analgesic and anti-inflammatory efficacy comparable to that of ibuprofen and naproxen. Its key differentiating factor is a potentially improved gastrointestinal safety profile, attributed to its activation after absorption, which may reduce direct mucosal irritation. However, it is important to note that its active metabolite is a non-selective COX inhibitor, and therefore, the risk of systemic COX-1-related side effects remains. For researchers and drug development professionals, loxoprofen and its derivatives represent a promising avenue for developing NSAIDs with an optimized balance of efficacy and gastrointestinal tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loxoprofen: A Review in Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of loxoprofen sodium cataplasms in the treatment of osteoarthritis: A randomized, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greater reduction of knee than hip pain in osteoarthritis treated with naproxen, as evaluated by WOMAC and SF‐36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 2-Cyclopentylpropanoic Acid
Introduction: The Importance of Structural Isomerism
2-Cyclopentylpropanoic acid (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) presents a common challenge in organic synthesis and analysis: the potential for isomeric impurities. Its structural isomer, 3-Cyclopentylpropanoic acid, possesses the same molecular formula and mass, rendering mass spectrometry alone insufficient for definitive identification. Therefore, a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is essential. This guide will provide the predicted spectral data for this compound and compare it with the known data of its isomer and other related structures to highlight the key distinguishing features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom results in a unique resonance signal, providing a detailed map of the molecular structure.
Predicted ¹H NMR Spectrum of this compound
The key to differentiating the 2- and 3-isomers lies in the splitting patterns and chemical shifts of the protons on the propanoic acid chain.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 10-12 ppm . This peak's position can be sensitive to solvent and concentration.
-
Methine Proton (-CH-COOH): This proton, being adjacent to both the cyclopentyl group and the carbonyl group, will appear as a multiplet. Its chemical shift is predicted to be around 2.3-2.6 ppm . The coupling with the adjacent methyl protons and the methine proton on the cyclopentyl ring will result in a complex splitting pattern.
-
Methyl Protons (-CH₃): These protons will appear as a doublet, coupling with the adjacent methine proton. The expected chemical shift is around 1.1-1.3 ppm .
-
Cyclopentyl Protons: The protons on the cyclopentane ring will exhibit complex multiplets in the upfield region, typically between 1.2-1.9 ppm . The methine proton on the cyclopentyl ring directly attached to the propanoic acid chain will be the most downfield of this group.
Comparison with 3-Cyclopentylpropanoic Acid
In contrast, the ¹H NMR spectrum of 3-Cyclopentylpropanoic acid would show a simpler pattern for the propanoic acid chain: two triplets corresponding to the two methylene groups (-CH₂-CH₂-COOH). This clear difference in splitting patterns provides an unambiguous method for distinguishing the two isomers.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will further confirm the structure.
-
Carbonyl Carbon (-COOH): Expected to be the most downfield signal, around 175-180 ppm .
-
Methine Carbon (-CH-COOH): Predicted to be in the range of 40-45 ppm .
-
Cyclopentyl Carbons: A set of signals between 25-40 ppm .
-
Methyl Carbon (-CH₃): The most upfield signal, expected around 15-20 ppm .
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of deuterated solvent in the NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Confirming Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the carboxylic acid and the cyclopentyl ring.
Predicted IR Spectrum of this compound
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[1]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of a saturated carboxylic acid.[1]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl ring and propanoic acid chain.
-
C-H Bends: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.
Comparison with Cyclopentanecarboxylic Acid
The IR spectrum of this compound is expected to be very similar to that of Cyclopentanecarboxylic acid, with the primary distinguishing features being subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution on the cyclopentyl ring. The NIST WebBook provides a reference spectrum for Cyclopentanecarboxylic acid which can be used for comparison.[2]
Experimental Protocol for IR Spectroscopy
Objective: To acquire an IR spectrum to confirm the presence of the carboxylic acid functional group and the overall molecular structure.
Materials:
-
This compound sample (a few drops)
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrument-related absorptions.
-
Sample Application:
-
For ATR: Place a small drop of the liquid sample directly onto the ATR crystal.
-
For Salt Plates: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Spectrum Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent.
Diagram of IR Experimental Workflow:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 142 , corresponding to the molecular weight of C₈H₁₄O₂.
-
Key Fragmentation Pathways:
-
Loss of the Carboxyl Group (-COOH): A significant fragment at m/z 97 (M - 45) is expected from the cleavage of the carboxyl group.
-
Loss of the Cyclopentyl Group (-C₅H₉): A fragment corresponding to the loss of the cyclopentyl group would appear at m/z 73 (M - 69).
-
Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl ring can lead to a series of smaller fragments.
-
McLafferty Rearrangement: A McLafferty rearrangement could potentially lead to a fragment at m/z 74 .
-
Comparison with 3-Cyclopentylpropanoic Acid
The mass spectra of the 2- and 3-isomers are likely to be very similar, with many of the same major fragments. However, subtle differences in the relative intensities of the fragment ions may be observable. The NIST WebBook has a reference mass spectrum for 3-Cyclopentylpropanoic acid that can serve as a comparison.[3]
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a gas chromatograph (GC-MS) or a direct infusion pump.
Procedure (for GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
GC Separation: Inject the sample into the GC. The heated injection port will vaporize the sample, and the GC column will separate it from any impurities.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (EI), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Diagram of Mass Spectrometry Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Data Summary and Comparison
The following table summarizes the predicted spectroscopic data for this compound and compares it with the available data for its structural isomer and a related analog.
| Spectroscopic Technique | Predicted Data for this compound | Experimental Data for 3-Cyclopentylpropanoic Acid | Experimental Data for Cyclopentanecarboxylic Acid |
| ¹H NMR | -COOH: ~10-12 ppm (s, br)-CH-COOH: ~2.3-2.6 ppm (m)-CH₃: ~1.1-1.3 ppm (d)Cyclopentyl-H: ~1.2-1.9 ppm (m) | -COOH: ~10-12 ppm (s, br)-CH₂-COOH: ~2.3 ppm (t)-CH₂-C₅H₉: ~1.5 ppm (m)Cyclopentyl-H: ~1.1-1.8 ppm (m) | -COOH: ~12 ppm (s, br)-CH-COOH: ~2.7 ppm (quintet)Cyclopentyl-H: ~1.5-2.0 ppm (m)[4] |
| ¹³C NMR | -COOH: ~175-180 ppm-CH-COOH: ~40-45 ppmCyclopentyl-C: ~25-40 ppm-CH₃: ~15-20 ppm | -COOH: ~179 ppm-CH₂-COOH: ~34 ppm-CH₂-C₅H₉: ~32 ppmCyclopentyl-C: ~25, 32 ppm | -COOH: ~182 ppm-CH-COOH: ~45 ppmCyclopentyl-C: ~26, 30 ppm[5] |
| IR (cm⁻¹) | O-H: 2500-3300 (broad)C=O: 1700-1725 (strong)C-H: 2850-2960 | O-H: 2500-3300 (broad)C=O: ~1710 (strong)C-H: ~2870-2950[3] | O-H: 2500-3300 (broad)C=O: ~1705 (strong)C-H: ~2870-2960[2] |
| MS (m/z) | M⁺: 142Fragments: 97, 73 | M⁺: 142Fragments: 125, 97, 69, 55, 45[3] | M⁺: 114Fragments: 97, 69, 45, 41[6] |
Conclusion
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry can confirm the molecular weight, NMR spectroscopy is indispensable for distinguishing it from its 3-isomer due to the distinct chemical shifts and coupling patterns of the propanoic acid chain protons. IR spectroscopy serves as a robust confirmation of the carboxylic acid functional group. By following the detailed experimental protocols and comparing the acquired data with the predicted values and analog spectra presented in this guide, researchers can confidently and unequivocally validate the structure of their synthesized this compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 3. Cyclopentanepropanoic acid [webbook.nist.gov]
- 4. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]
- 5. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 6. Cyclopentylcarboxylic acid [webbook.nist.gov]
A Comparative Guide to the Cross-Reactivity of 2-Cyclopentylpropanoic Acid Derivatives in Immunoassays
This guide provides a comprehensive analysis of the cross-reactivity of various derivatives of 2-Cyclopentylpropanoic acid. It is intended for researchers, scientists, and drug development professionals working on the development of specific antibodies and immunoassays for this compound and its analogs. This document delves into the structural basis of cross-reactivity and offers detailed experimental protocols for its assessment, supported by comparative data.
Introduction: The Significance of this compound
This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs.[1] The cyclopentyl group is often incorporated into drug candidates to enhance metabolic stability.[1] Given its prevalence in medicinal chemistry, the ability to specifically detect and quantify this compound in the presence of its structural analogs is crucial for pharmacokinetic studies, quality control, and monitoring of metabolic pathways.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for the detection of small molecules like this compound. However, a significant challenge in developing such assays is the potential for cross-reactivity from structurally similar molecules, which can lead to inaccurate quantification and false-positive results.[2] This guide provides a framework for understanding and evaluating the cross-reactivity of this compound derivatives.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay occurs when an antibody binds to molecules other than its target antigen.[2] The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound. In the context of this compound, even minor modifications to its structure can significantly impact antibody recognition.
The primary factors influencing cross-reactivity include:
-
Alterations to the Cyclopentyl Ring: Changes in ring size (e.g., cyclobutyl or cyclohexyl), saturation (e.g., cyclopentenyl), or substitution on the ring.
-
Modifications of the Propanoic Acid Chain: Variations in chain length, branching, or the position of the cyclopentyl group.
-
Stereochemistry: The presence of chiral centers can lead to stereospecific antibody binding.
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on immunoassay cross-reactivity, we present a comparative analysis of a panel of hypothetical this compound derivatives. The cross-reactivity of these compounds was assessed using a competitive ELISA designed for the specific detection of this compound.
Structural Analogs for Comparison
The following derivatives were synthesized and evaluated for their potential to cross-react with an antibody raised against this compound:
-
Compound A: this compound (Target Analyte)
-
Compound B: 3-Cyclopentylpropanoic acid
-
Compound C: 2-(Cyclopent-1-en-1-yl)propanoic acid[3]
-
Compound D: 2-Cyclobutyl-3-cyclopropyl-propionic acid[4]
-
Compound E: 2-Cyclohexylpropanoic acid
-
Compound F: (R)-3-Cyclopentyl-2-hydroxypropanoic acid[5]
Experimental Data Summary
The cross-reactivity of each derivative was determined by competitive ELISA and is expressed as a percentage relative to this compound. The concentration of each compound required to cause 50% inhibition of the maximal signal (IC50) was determined, and the percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100
| Compound ID | Derivative Name | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| A | This compound | C8H14O2 | 10 | 100% |
| B | 3-Cyclopentylpropanoic acid | C8H14O2 | 50 | 20% |
| C | 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | 150 | 6.7% |
| D | 2-Cyclobutylpropanoic acid | C9H16O2 | 300 | 3.3% |
| E | 2-Cyclohexylpropanoic acid | C9H16O2 | 450 | 2.2% |
| F | (R)-3-Cyclopentyl-2-hydroxypropanoic acid | C8H14O3 | >1000 | <1% |
Interpretation of Results:
The data clearly demonstrates that even subtle changes to the structure of this compound can significantly reduce antibody binding. The shift of the cyclopentyl group from the 2- to the 3-position in Compound B resulted in a five-fold decrease in cross-reactivity. The introduction of a double bond in the cyclopentyl ring (Compound C ) and alterations in ring size (Compounds D and E ) led to a substantial loss of recognition. The addition of a hydroxyl group (Compound F ) virtually eliminated cross-reactivity, highlighting the high specificity of the antibody for the parent molecule.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol describes a competitive ELISA for determining the cross-reactivity of this compound derivatives.[6][7]
Materials:
-
High-binding 96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Monoclonal anti-2-Cyclopentylpropanoic acid antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard and its derivatives
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each derivative in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative concentration with 50 µL of the anti-2-Cyclopentylpropanoic acid antibody (at a pre-optimized dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at an optimized dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 values for the standard and each derivative. Calculate the percent cross-reactivity as described in section 3.2.
Workflow for Competitive ELISA
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
LC-MS/MS Method for Confirmatory Analysis
For orthogonal validation and to confirm the identity and quantity of this compound and its derivatives, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to resolve the analytes of interest.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte must be optimized.
Sample Preparation:
-
Extraction: For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the acidic compounds.
-
Derivatization (Optional): To improve chromatographic retention and ionization efficiency, derivatization of the carboxylic acid group can be performed.[9]
-
Reconstitution: Reconstitute the final extract in the initial mobile phase composition.
Logical Relationship of Analytical Methods
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-Cyclopentyl-2-hydroxypropanoic acid | 174221-31-9 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of ELISA for Cyclopiazonic Acid in Various Foods and Its Validation Study Using LC/UV and LC/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shimadzu LC-MS/MS Method Package for Short Chain Fatty Acids [shimadzu.nl]
- 10. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Cyclopentylpropanoic Acid: A Comparative Benchmarking
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Cyclopentylpropanoic Acid
This compound, also known as 3-Cyclopentylpropionic acid, is a carboxylic acid with the molecular formula C₈H₁₄O₂.[1][2] Its structure, which features a five-membered cyclopentane ring attached to a propanoic acid chain, makes it a valuable building block in organic synthesis. The cyclopentyl group is a common motif in pharmaceuticals, known for enhancing metabolic stability and binding affinity in active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth comparison of various synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
Method 1: One-Pot Synthesis via Enamine-Mediated Michael Addition
This method stands out for its efficiency and high yields, making it particularly suitable for industrial-scale production. A patented one-pot synthesis involves the reaction of cyclopentanone with an acrylate in the presence of morpholine.[1][4]
Underlying Principles and Rationale
The reaction proceeds through three key stages within a single pot, simplifying the overall process and maximizing atom economy.[1][4][5]
-
Enamine Formation: Cyclopentanone reacts with a secondary amine, such as morpholine, to form a more reactive enamine intermediate. This step is crucial as it increases the nucleophilicity of the α-carbon of the cyclopentanone, preparing it for the subsequent addition reaction.[1][5]
-
Michael Addition: The enamine then acts as a nucleophile in a Michael (conjugate) addition to an acrylate ester. This carbon-carbon bond-forming step creates the basic skeleton of the target molecule.[1][5]
-
Hydrolysis: The resulting intermediate ester is then hydrolyzed under basic conditions to yield the final this compound.[1][4]
This one-pot approach is advantageous as it avoids the isolation of intermediates, which can lead to product loss. The choice of toluene as a solvent is often preferred for its ability to azeotropically remove water during the enamine formation, driving the equilibrium towards the product.[1]
Experimental Protocol: One-Pot Synthesis
-
Materials: Cyclopentanone, morpholine, p-toluenesulfonic acid (catalyst), an acrylate ester (e.g., methyl acrylate), toluene, sodium hydroxide, hydrochloric acid.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine cyclopentanone, morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.[5]
-
Step 2: Enamine Formation: Heat the mixture to reflux for 2-3 hours, collecting the water generated in the Dean-Stark trap. The cessation of water collection indicates the completion of enamine formation.[5]
-
Step 3: Michael Addition: Cool the reaction mixture to approximately 85-95°C and slowly add the acrylate ester (1.5 equivalents) dropwise. Maintain this temperature and stir for an additional 2-4 hours.[4][5]
-
Step 4: Hydrolysis: After cooling, the intermediate ester is subjected to basic hydrolysis. Add a solution of sodium hydroxide in a mixture of water and methanol and heat at 50-80°C for 1-3 hours until the ester is consumed (monitored by TLC).[4][5]
-
Step 5: Work-up and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-5 with hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.[4][5]
Performance
This method is reported to achieve yields exceeding 90%, making it a highly efficient route for large-scale synthesis.[1][4]
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Method 2: Knoevenagel-Doebner Condensation and Subsequent Hydrogenation
This classical two-step approach first constructs an unsaturated analogue, which is then reduced to the target saturated carboxylic acid.
Underlying Principles and Rationale
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde (cyclopentanecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[3][6] A weak base like pyridine or piperidine is used as a catalyst. The reaction proceeds via a stable intermediate that undergoes decarboxylation to form an α,β-unsaturated carboxylic acid, in this case, 2-Cyclopentylpropenoic acid.[3]
-
Hydrogenation: The double bond in the α,β-unsaturated acid is then reduced to a single bond through catalytic hydrogenation. This step typically employs a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
This method offers a reliable and well-established route, though it is less direct than the one-pot synthesis.
Experimental Protocol
Part A: Synthesis of 2-Cyclopentylpropenoic Acid
-
Materials: Cyclopentanecarboxaldehyde, malonic acid, pyridine, piperidine (catalyst).
-
Step 1: Reaction Setup: Combine cyclopentanecarboxaldehyde, malonic acid, and pyridine in a round-bottom flask.[6]
-
Step 2: Condensation: Add a catalytic amount of piperidine and heat the mixture. The reaction progress can be monitored by observing the evolution of CO₂.
-
Step 3: Isolation: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude 2-Cyclopentylpropenoic acid, which can be purified by recrystallization.
Part B: Hydrogenation to this compound
-
Materials: 2-Cyclopentylpropenoic acid, Palladium on carbon (Pd/C), a suitable solvent (e.g., ethanol or ethyl acetate), hydrogen gas.
-
Step 1: Reaction Setup: Dissolve the 2-Cyclopentylpropenoic acid in the solvent in a hydrogenation vessel.
-
Step 2: Hydrogenation: Add the Pd/C catalyst. The vessel is then purged and filled with hydrogen gas (typically at a pressure of 1-4 atm). The mixture is stirred vigorously until the uptake of hydrogen ceases.
-
Step 3: Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the final product, this compound.
Workflow Diagram
Caption: Two-step synthesis via Knoevenagel-Doebner condensation and hydrogenation.
Method 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and classic method for preparing substituted acetic acids.[7][8]
Underlying Principles and Rationale
This synthesis involves a sequence of three main steps:[9][10][11]
-
Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-hydrogens of the malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[9][10]
-
Alkylation: The enolate carbanion acts as a nucleophile and attacks an alkyl halide (in this case, a cyclopentylmethyl halide, e.g., cyclopentylmethyl bromide) in an SN2 reaction. This step forms a new carbon-carbon bond.[10][11]
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to a dicarboxylic acid using aqueous acid or base. Upon heating, this malonic acid derivative readily undergoes decarboxylation (loses CO₂) to yield the final substituted carboxylic acid.[10]
A significant drawback of this method is the potential for dialkylation if a second deprotonation and alkylation occur before the hydrolysis step, which can lower the yield and complicate purification.[7]
Experimental Protocol: Malonic Ester Synthesis
-
Materials: Diethyl malonate, sodium ethoxide, cyclopentylmethyl bromide, sodium hydroxide, hydrochloric acid.
-
Step 1: Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol.
-
Step 2: Alkylation: Add cyclopentylmethyl bromide to the solution and reflux the mixture until the reaction is complete (monitored by TLC).
-
Step 3: Saponification: Cool the reaction mixture and add aqueous sodium hydroxide. Heat the mixture to hydrolyze the ester groups (saponification).
-
Step 4: Decarboxylation: After hydrolysis, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid. Heat the acidified solution to induce decarboxylation.
-
Step 5: Isolation: Extract the final product with a suitable organic solvent, dry the organic layer, and purify by distillation.
Workflow Diagram
Caption: General workflow for the malonic ester synthesis of this compound.
Method 4: Grignard Reaction with Carbon Dioxide
The Grignard reaction provides a powerful tool for forming carbon-carbon bonds and synthesizing carboxylic acids.[12]
Underlying Principles and Rationale
This method involves two main stages:
-
Grignard Reagent Formation: An ethylcyclopentyl halide (e.g., 1-bromo-2-cyclopentylethane) is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, ethylcyclopentylmagnesium bromide.[13] The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[13]
-
Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice). The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[12]
-
Acidic Work-up: Finally, the addition of a dilute acid (e.g., HCl) protonates the carboxylate to yield the desired carboxylic acid.[14]
This reaction is highly effective but requires strict anhydrous conditions, as Grignard reagents react readily with protic solvents (like water or alcohols), which would quench the reagent.[15]
Experimental Protocol: Grignard Synthesis
-
Materials: 1-bromo-2-cyclopentylethane, magnesium turnings, anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid.
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 1-bromo-2-cyclopentylethane in anhydrous ether dropwise. The reaction is often initiated with a small crystal of iodine. The reaction is exothermic and should be controlled.
-
Step 2: Carboxylation: Once the Grignard reagent has formed, cool the flask in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture.
-
Step 3: Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to protonate the carboxylate and dissolve any remaining magnesium salts.
-
Step 4: Isolation: Transfer the mixture to a separatory funnel. Extract the product with ether, wash the organic layer, dry it, and remove the solvent to obtain the crude product, which can be purified by distillation.
Workflow Diagram
Caption: Synthesis of this compound via a Grignard reaction.
Comparative Summary of Synthetic Methods
| Feature | One-Pot (Michael Addition) | Knoevenagel-Doebner | Malonic Ester Synthesis | Grignard Reaction |
| Overall Yield | Very High (>90%)[1][4] | Moderate to High | Moderate (Risk of dialkylation)[7] | Moderate to High |
| Number of Steps | 1 (One-Pot) | 2 | 3 (can be done sequentially) | 2 |
| Scalability | Excellent | Good | Moderate | Good |
| Starting Materials | Cyclopentanone, Acrylate | Cyclopentanecarboxaldehyde | Diethyl Malonate, Cyclopentylmethyl halide | 1-bromo-2-cyclopentylethane |
| Key Reagents | Morpholine, p-TsOH | Malonic Acid, Pyridine, Pd/C | Sodium Ethoxide | Magnesium, Dry Ice |
| Reaction Conditions | Reflux, then 85-95°C | Heating, then Hydrogenation | Reflux, then Heating | Anhydrous, Inert Atmosphere |
| Advantages | High yield, simple process, scalable.[4] | Reliable, well-established. | Versatile for many carboxylic acids.[8] | Excellent for C-C bond formation.[12] |
| Disadvantages | Use of morpholine. | Multi-step, requires hydrogenation setup. | Potential for side products, strong base needed.[7] | Requires strict anhydrous conditions.[15] |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.
-
For Industrial and Large-Scale Synthesis: The One-Pot Synthesis via Enamine-Mediated Michael Addition is unequivocally the superior method. Its high yield, operational simplicity, and scalability make it the most economically viable and efficient option.[1][4]
-
For Specific Precursors: The Grignard Reaction is a powerful method if the corresponding alkyl halide is available or easily synthesized. Its main challenge lies in the stringent requirement for anhydrous conditions, which may be difficult to maintain on a very large scale but is manageable in a standard laboratory setting.[16]
Ultimately, a thorough evaluation of available starting materials, equipment, scale, and desired purity will guide the synthetic chemist to the most appropriate and effective method.
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
- 16. schnyderchemsafety.com [schnyderchemsafety.com]
A Senior Application Scientist's Guide to In-Vitro Testing Protocols for 2-Cyclopentylpropanoic Acid Derivatives
This guide provides a comprehensive framework for the in-vitro evaluation of novel 2-Cyclopentylpropanoic acid derivatives. Given their structural similarities to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, a logical and robust testing cascade is essential to characterize their biological activity, mechanism of action, and potential therapeutic window.[1][2] This document moves beyond a simple listing of protocols to explain the strategic rationale behind a hierarchical screening approach, ensuring that experimental choices are both efficient and scientifically sound.
Our approach is structured as a three-tiered funnel: beginning with specific, target-based assays, progressing to mechanism-of-action studies in relevant cellular models, and culminating in essential cytotoxicity counter-screening. This ensures that the data generated is not only accurate but also contextually meaningful for drug development professionals.
Part 1: Primary Screening: Direct Target Engagement
The foundational hypothesis for a this compound derivative is its potential interaction with cyclooxygenase (COX) enzymes, the primary targets of traditional NSAIDs.[1][3] Therefore, the initial screening phase must directly interrogate the compound's ability to inhibit COX-1 and COX-2 isoforms. The relative inhibition of these two isoforms is a critical determinant of a drug's potential efficacy and its gastrointestinal side-effect profile.[4]
Comparative Analysis of COX Inhibition Assays
Several methods exist to evaluate COX activity in vitro, each with distinct advantages.[5] The choice of assay often depends on available equipment, desired throughput, and the specific questions being asked.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.[4] | High-throughput, rapid, cost-effective, non-radioactive. | Indirect measurement of cyclooxygenase activity; potential for compound interference with the chromogen. |
| ELISA-Based | Quantifies the production of Prostaglandin E2 (PGE2), a major product of the COX pathway, from arachidonic acid.[6] | Highly specific, directly measures a key biologically relevant product. | Lower throughput than colorimetric assays, more expensive. |
| Radiochemical | Measures the incorporation of radiolabeled arachidonic acid into prostaglandins.[7] | Highly sensitive, considered a gold standard for direct measurement. | Requires handling of radioactive materials, low throughput, expensive. |
| Oxygen Consumption | Monitors the consumption of dissolved oxygen during the cyclooxygenase reaction using an oxygen electrode.[5][6] | Real-time kinetic data, direct measurement of the cyclooxygenase reaction. | Low throughput, requires specialized equipment. |
For initial high-throughput screening (HTS) of a library of derivatives, the colorimetric assay offers the best balance of speed and cost.
Experimental Protocol 1: Colorimetric COX (ovine) Inhibitor Screening Assay
This protocol is adapted from established methods for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[4] It measures the peroxidase component of COX activity.
Rationale: This assay is selected for its robustness and suitability for screening multiple compounds and concentrations. It provides a direct measure of enzyme inhibition, allowing for the calculation of IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)).
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
-
Test compounds (this compound derivatives) and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a serial dilution series for each compound in the assay buffer. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced effects.
-
Plate Setup: In a 96-well plate, add the following to respective wells:
-
150 µL Tris-HCl buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add 10 µL of the diluted test compound, reference inhibitor, or solvent (for 100% activity control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Colorimetric Substrate Addition: Add 20 µL of the TMPD solution to all wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes. The rate of change in absorbance is proportional to the peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: Cellular Mechanism of Action
While direct enzyme inhibition data is crucial, it doesn't capture the complexity of a cellular environment. The second tier of testing evaluates the compound's effects in a more physiologically relevant context, confirming its mechanism of action and identifying impacts on key inflammatory signaling pathways.
Workflow for Cellular Assays
A. Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This assay validates the findings from the primary screen by measuring the production of PGE2, a key pro-inflammatory prostaglandin produced downstream of COX-2.[8] We use a macrophage cell line (e.g., murine RAW 264.7 or human THP-1) stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response and upregulate COX-2 expression.[3][9]
Rationale: Confirming that a compound reduces PGE2 production in a cellular model provides stronger evidence that its enzyme-inhibiting activity translates into a functional anti-inflammatory effect.
Experimental Protocol 2: PGE2 Competitive ELISA
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (DMEM with 10% FBS)
-
LPS (from E. coli)
-
Test compounds
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Perform the competitive ELISA according to the manufacturer's protocol.[10][12] Briefly:
-
Add standards and collected supernatants to wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.[8]
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the EC50 value (effective concentration to inhibit 50% of PGE2 production).
B. Analysis of Inflammatory Signaling Pathways: NF-κB and MAPK
Many anti-inflammatory compounds act on upstream signaling pathways that control the expression of inflammatory genes, including COX-2. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[13][14] Western blotting can be used to assess whether the test compounds affect the activation of these pathways, typically by measuring the phosphorylation status of key proteins.[15][16]
Rationale: This investigation provides deeper mechanistic insight. A compound that inhibits COX enzymes directly may not affect these pathways. However, a compound that also suppresses NF-κB or p38 MAPK activation could have a dual mechanism of action, potentially offering broader anti-inflammatory effects.
Experimental Protocol 3: Western Blot Analysis
Materials:
-
Cell lysates collected from the same experimental setup as the PGE2 assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).[13]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate and imaging system.
Step-by-Step Methodology:
-
Sample Preparation: After treating cells with compounds and LPS, wash with ice-cold PBS and lyse with RIPA buffer.[15] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies that recognize the phosphorylated (active) forms of key proteins (p-p65, p-p38) and their total protein counterparts to assess changes in activation state. A loading control like β-actin is essential to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis on the bands. Normalize the phosphorylated protein signal to the total protein signal for each pathway. Express the results as a fold change relative to the LPS-stimulated control.
Part 3: Essential Counter-Screening: Cytotoxicity
A critical control in any drug discovery cascade is to ensure that the observed biological effects are not a byproduct of cellular toxicity.[18] A compound that kills cells will trivially reduce the output of inflammatory mediators. Therefore, it is mandatory to run a cytotoxicity assay in parallel with the functional cellular assays.
Comparison of Cell Viability Assays
Cell viability can be assessed by measuring different cellular characteristics, such as metabolic activity, membrane integrity, or ATP content.[19][20]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/WST | Measures mitochondrial dehydrogenase activity, which reduces a tetrazolium salt to a colored formazan product.[18] | Well-established, cost-effective. | Can be affected by changes in cellular redox state; MTT requires a solubilization step. |
| Resazurin (AlamarBlue) | Resazurin (blue, non-fluorescent) is reduced by viable cells to resorufin (pink, highly fluorescent).[21] | Highly sensitive, non-toxic (allows for kinetic monitoring), simple "add-and-read" protocol. | Can be affected by changes in cellular redox state. |
| ATP-Based (e.g., CellTiter-Glo) | Measures intracellular ATP levels using a luciferase reaction. Since ATP is rapidly degraded in dead cells, the luminescent signal is proportional to the number of viable cells.[18][20] | Very high sensitivity, rapid, reflects "energy state" of the cell. | More expensive, signal can be transient. |
| Dye Exclusion (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and are stained blue. | Direct measure of membrane integrity, inexpensive. | Manual counting is low-throughput and subjective. |
The Resazurin assay is an excellent choice for this workflow due to its high sensitivity, simple protocol, and compatibility with the other cellular assays.
Experimental Protocol 4: Resazurin Cell Viability Assay
Step-by-Step Methodology:
-
Assay Setup: This assay can be performed on the same plates used for the PGE2 supernatant collection.
-
Reagent Addition: After collecting the supernatant for the PGE2 ELISA, wash the cells once with PBS. Add fresh culture medium containing Resazurin dye (final concentration ~10% v/v) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100% viability). Determine the CC50 (the concentration that causes 50% cytotoxicity).
Data Interpretation & Synthesis
The ultimate goal is to integrate the data from all assays to build a comprehensive profile of each derivative. This allows for a direct comparison of potency, mechanism, and safety.
Comparative Data Summary (Hypothetical Data)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 SI | PGE2 EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Derivative A | 15.2 | 0.8 | 19.0 | 1.1 | >100 | >90 |
| Derivative B | 5.5 | 4.9 | 1.1 | 6.2 | 15.5 | 2.5 |
| Derivative C | >50 | >50 | N/A | >50 | >100 | N/A |
| Ibuprofen | 4.1 | 12.9 | 0.3 | 9.8 | >100 | >10 |
Interpretation:
-
Derivative A is a promising candidate. It is a potent and selective COX-2 inhibitor (SI > 1), its enzymatic inhibition translates well to cellular activity (IC50 ≈ EC50), and it shows no cytotoxicity at effective concentrations, resulting in a high therapeutic index.
-
Derivative B is a non-selective COX inhibitor (SI ≈ 1). More importantly, it exhibits significant cytotoxicity at concentrations close to its effective dose, resulting in a very poor therapeutic index. This compound would likely be deprioritized.
-
Derivative C is inactive in all assays and serves as a negative control.
Conclusion
This structured, multi-tiered approach provides a robust framework for the in-vitro characterization of this compound derivatives. By systematically evaluating direct enzyme inhibition, confirming the mechanism in a cellular context, and critically assessing cytotoxicity, researchers can confidently identify promising lead candidates for further preclinical development. This methodology ensures that decisions are driven by high-quality, reproducible, and contextually relevant data.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mybiosource.com [mybiosource.com]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. raybiotech.com [raybiotech.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Chiral HPLC Method for 2-Cyclopentylpropanoic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods to ensure their stereochemical purity. This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Cyclopentylpropanoic acid, a representative chiral carboxylic acid. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, comparing the performance of an optimized method with viable alternatives.
The Imperative of Chiral Separation and Method Validation
Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Consequently, regulatory bodies worldwide, including the FDA and EMA, mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances and products.
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For a chiral HPLC method, this means demonstrating that the method is not only suitable for separating the enantiomers but is also accurate, precise, and robust for the quantification of the undesired enantiomer, often at trace levels. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for analytical method validation, which we will adapt and apply to our specific case.
Method Development: A Deliberate Approach to Enantioselectivity
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). For carboxylic acids like this compound, several classes of CSPs have shown promise. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity. Anion-exchange type CSPs are specifically designed for acidic compounds, offering strong enantiomer recognition based on ionic interactions. Macrocyclic glycopeptide phases, such as those based on teicoplanin, also demonstrate good selectivity for ionizable molecules.
For this guide, we will focus on a method developed using a polysaccharide-based CSP, as they are widely applicable and a common starting point in many laboratories.
Proposed Method:
-
Column: A cellulose-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A normal-phase eluent consisting of a mixture of n-hexane and a polar organic solvent like 2-propanol (isopropanol), with a small percentage of an acidic modifier such as trifluoroacetic acid (TFA). A typical starting ratio would be 90:10 (n-hexane:2-propanol) with 0.1% TFA. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, which generally leads to better peak shape and reproducibility on polysaccharide-based CSPs.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm, where the carboxylic acid chromophore absorbs.
-
Column Temperature: 25°C
The rationale for this choice is the proven utility of polysaccharide-based CSPs for a wide range of chiral compounds, including carboxylic acids. The normal-phase mobile phase provides a different selectivity mechanism compared to reversed-phase and is often successful when reversed-phase methods fail for chiral separations.
The Validation Workflow: A Self-Validating System
The validation of our chiral HPLC method will follow the ICH Q2(R1) guidelines, encompassing the core parameters of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Caption: A typical workflow for chiral HPLC method development and validation.
System Suitability: The Daily Checkpoint
Before any validation or sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of good chromatographic practice and a regulatory expectation.
Experimental Protocol for System Suitability:
-
Prepare a system suitability solution containing both the desired and undesired enantiomers of this compound. A solution containing 99.5% of the desired enantiomer and 0.5% of the undesired enantiomer is often appropriate.
-
Inject the solution in replicate (typically 5 or 6 injections).
-
Calculate the
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopentylpropanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Cyclopentylpropanoic acid. As a key intermediate in the synthesis of pharmaceuticals, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1][2] This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Core Principles: Hazard Assessment and Physicochemical Profile
A robust disposal plan begins with a thorough understanding of the chemical's properties and associated hazards. This compound (C₈H₁₄O₂) is a carboxylic acid characterized by a cyclopentyl group, which influences its physical and chemical behavior.[1]
Key safety-relevant properties are summarized below:
| Property | Value / Classification | Implication for Disposal |
| IUPAC Name | This compound | Ensures accurate labeling and communication. |
| CAS Number | 7028-22-0 | Unique identifier for regulatory and safety documentation.[3] |
| Physical State | Colorless to pale yellow liquid | Requires liquid-tight primary and secondary containment.[1] |
| Solubility | Low water solubility | Drain disposal is environmentally harmful and prohibited.[1][4] |
| Hazards | Causes skin irritation (H315)[5]Causes serious eye irritation (H319)[5]May cause respiratory irritation (H335)[5]Flammable liquid and vapor[5][6] | Mandates the use of appropriate Personal Protective Equipment (PPE) and handling in well-ventilated areas. Prohibits disposal near ignition sources. |
| Incompatibilities | Bases, reducing agents, oxidizing agents | Strict segregation from these chemical classes is required to prevent violent reactions.[6][7] |
The combination of being a flammable liquid, an irritant, and a water-insoluble organic acid dictates that this compound must be treated as regulated hazardous waste.[8][9]
Essential, Immediate Safety & Handling Protocols
Prior to handling this compound for any procedure, including disposal, adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A baseline of protection is non-negotiable.
-
Eye Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][10]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[10]
-
-
Ventilation: All handling and waste consolidation steps should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[10]
-
Source Minimization: As a primary principle of green chemistry and waste management, order only the quantity of chemical required for your research to reduce the volume of waste generated.[11]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[12] Drain or trash disposal is strictly prohibited.[4][10][13]
Step 1: Waste Segregation This is the most critical step in preventing dangerous reactions within a waste container.
-
Designate a specific waste stream for "Flammable Organic Acids" or as directed by your institution's Environmental Health & Safety (EHS) office.
-
NEVER mix this compound waste with bases, oxidizing agents (e.g., nitric acid, permanganates), or reducing agents.[6][14] Keep these waste streams physically separated, ideally in different secondary containment trays.[8]
Step 2: Container Selection and Labeling Proper containment and communication are vital for safe storage and transport.
-
Container: Use a container that is in good condition, free of leaks, and chemically compatible with the acid.[11][15] High-density polyethylene (HDPE) carboys are often suitable. The original reagent bottle, if in good condition, can also be used.[16]
-
Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[16] The label must include:
-
The full chemical name: "this compound". Avoid using formulas or abbreviations.[17]
-
The approximate concentration or percentage of all components if it is a mixed waste stream.
-
The date when waste was first added to the container (accumulation start date).[17]
-
Relevant hazard pictograms (e.g., flammable, irritant).[18]
-
Step 3: Waste Accumulation Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14]
-
Keep the waste container tightly closed at all times, except when adding waste.[11][13] This prevents the release of flammable vapors.
-
Store the container within a secondary containment tray or bin to contain any potential leaks.
-
Ensure the SAA is away from heat sources, open flames, and direct sunlight.[19]
Step 4: Arranging for Final Disposal Laboratory personnel are responsible for waste until it is collected by trained professionals.
-
Monitor the volume of waste in the container. Do not overfill.
-
Once the container is full, or before the maximum accumulation time is reached (typically 9-12 months, check your local regulations), submit a chemical waste pickup request to your institution's EHS department.[11][13]
Spill Management Procedures
Accidents can happen, and a prepared response is essential to mitigate hazards.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, turn off all nearby ignition sources.[19]
-
Wearing full PPE, contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial spill kit.[19] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
-
Clean the spill area with soap and water.[19]
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team or EHS immediately.[19]
-
Prevent entry to the affected area and await the arrival of trained emergency responders.
-
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound (7028-22-0) for sale [vulcanchem.com]
- 2. Cypionic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H14O2 | CID 12294728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. danielshealth.com [danielshealth.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. benchchem.com [benchchem.com]
Navigating the Safe Handling of 2-Cyclopentylpropanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Cyclopentylpropanoic acid, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to empower you with the knowledge to foster a secure and efficient laboratory environment.
Understanding the Hazard Profile of this compound
This compound (CAS No. 7028-22-0) is a colorless to pale yellow liquid utilized in various chemical syntheses.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe handling practices.
According to its GHS classification, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.
This classification dictates the necessity for specific personal protective equipment (PPE) and handling protocols to mitigate the risk of exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the handler and the chemical. The following is a detailed, step-by-step guide to the essential PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Directive: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, supplement goggle use with a face shield.
Causality: The GHS classification of "Serious Eye Irritation" underscores the potential for significant and painful eye damage upon contact. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. Chemical safety goggles create a barrier that prevents liquids and vapors from reaching the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection: Selecting the Appropriate Gloves
Directive: Wear chemical-resistant gloves at all times when handling this compound. Nitrile or neoprene gloves are recommended for protection against organic acids. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Causality: As a designated skin irritant, direct contact with this compound can lead to redness, itching, and inflammation. The choice of glove material is critical. While general chemical resistance charts may not list every specific compound, nitrile and neoprene gloves generally offer good resistance to a range of acids. Always consult the glove manufacturer's specific chemical resistance data. Double gloving can provide an extra layer of security, especially during prolonged handling.
Body Protection: Shielding Against Spills and Splashes
Directive: A chemical-resistant lab coat or apron must be worn over personal clothing. Ensure the lab coat is fully buttoned to provide maximum coverage.
Causality: A lab coat serves as a removable barrier to protect your skin and clothing from accidental spills and splashes. In the event of a significant spill, a contaminated lab coat can be quickly removed to minimize chemical contact with the skin.
Respiratory Protection: Mitigating Inhalation Risks
Directive: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Causality: The classification of "May cause respiratory irritation" indicates that inhaling vapors of this compound can lead to irritation of the nose, throat, and lungs. Engineering controls, such as a fume hood, are the most effective way to control exposure. When such controls are not feasible, respiratory protection becomes essential.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[2] The storage container should be tightly sealed.
Handling and Use
The following workflow diagram illustrates the key decision points and safety measures during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
| Spill Size | Action |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a designated, labeled hazardous waste container. 4. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Prevent the spill from entering drains. 4. Only personnel trained in hazardous spill cleanup should address the spill. |
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk. This compound waste must be handled as hazardous waste.
Waste Collection
-
Designate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads).
-
The container must be made of a material compatible with the acid.
-
Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
Neutralization and Disposal
For small quantities of aqueous waste containing this compound, neutralization may be an option prior to disposal, in accordance with local regulations.
Neutralization Protocol:
-
Work in a fume hood and wear appropriate PPE.
-
Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a safe starting point). Always add acid to water, never the other way around, to avoid a violent exothermic reaction. [3]
-
Neutralization: While stirring, slowly add a weak base, such as a solution of sodium bicarbonate or sodium carbonate, to the diluted acidic solution.
-
Monitor pH: Use a pH meter or pH paper to monitor the neutralization process. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a large volume of water. However, you must consult and adhere to your institution's and local municipality's regulations regarding drain disposal. [4]
For larger quantities or non-aqueous waste, direct disposal through a licensed hazardous waste disposal company is required.[5]
Conclusion
The safe handling of this compound is achieved through a combination of understanding its inherent hazards, diligent use of appropriate personal protective equipment, and adherence to established operational and disposal protocols. By integrating these principles into your laboratory practices, you contribute to a culture of safety and scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
